4-Chloroquinazolin-8-amine
Description
Structure
3D Structure
Properties
CAS No. |
1228600-47-2 |
|---|---|
Molecular Formula |
C8H6ClN3 |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
4-chloroquinazolin-8-amine |
InChI |
InChI=1S/C8H6ClN3/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H,10H2 |
InChI Key |
UBKBXNBJACYSSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N=CN=C2Cl |
Origin of Product |
United States |
Foundational & Exploratory
Molecular Architecture and Functionalization of 4-Chloroquinazolin-8-amine: A Technical Guide for Targeted Drug Development
Strategic Importance in Drug Discovery
4-Chloroquinazolin-8-amine (CAS: 1228600-47-2) is a highly specialized, bifunctional heterocyclic building block extensively utilized in the synthesis of targeted kinase inhibitors and phosphodiesterase modulators [1]. The quinazoline core mimics the adenine ring of ATP, making it a privileged scaffold for competitive kinase inhibition.
The strategic placement of the C4-chloride and C8-amine provides orthogonal reactivity: the C4 position is primed for Nucleophilic Aromatic Substitution (SNAr), while the C8 primary amine serves as a vector for amidation or urea formation. This allows researchers to direct substituents toward the solvent-exposed channel of the kinase active site, fine-tuning both pharmacokinetics and target selectivity.
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical baseline of this molecule is critical for downstream analytical validation and reaction tracking.
Table 1: Quantitative Physicochemical & Analytical Tracking
| Compound | Molecular Weight ( g/mol ) | LC-MS[M+H]+ | Characteristic Isotopic Pattern | TLC Rf (Hexane:EtOAc 1:1) | Visual Appearance |
| 8-Nitroquinazolin-4(3H)-one | 191.15 | 192.0 | None (No Halogen) | ~0.2 (Tailing) | Yellow Powder |
| 4-Chloro-8-nitroquinazoline | 209.60 | 210.0 | 3:1 (35Cl : 37Cl) | ~0.7 (Sharp) | Pale Yellow Solid |
| 4-Chloroquinazolin-8-amine | 179.61 | 180.0 | 3:1 (35Cl : 37Cl) | ~0.4 (Sharp) | Off-White Solid |
Structural Causality: The electrophilicity of the C4 carbon is dramatically enhanced by the electron-withdrawing nature of the adjacent N1 and N3 pyrimidine nitrogens. Conversely, the C8 amine is sterically protected from the C4 center, allowing for sequential, chemoselective modifications without the need for complex protecting group strategies [2].
Causality in Synthetic Methodologies
The synthesis of 4-chloroquinazolin-8-amine relies on a precise two-step sequence from 8-nitroquinazolin-4(3H)-one. As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen over common alternatives:
-
Step 1: Chlorination via POCl3. The tautomeric lactam of 8-nitroquinazolin-4(3H)-one is thermodynamically stable. Phosphorus oxychloride (POCl3) acts as both the solvent and the chlorinating agent, converting the lactam oxygen into a highly reactive phosphorodichloridate leaving group, which is subsequently displaced by chloride. N,N-Diisopropylethylamine (DIPEA) is added to neutralize the generated HCl, preventing protonation of the pyrimidine nitrogens which would stall the reaction.
-
Step 2: Selective Nitro Reduction. This is the most critical failure point in the workflow. Why use Iron (Fe) and Ammonium Chloride (NH4Cl) instead of Palladium on Carbon (Pd/C) with Hydrogen gas? The causality is rooted in redox potentials. Pd-catalyzed hydrogenation possesses a redox potential capable of cleaving the C-Cl bond (hydrodehalogenation). Iron, in the presence of mild aqueous NH4Cl, provides a single-electron transfer (SET) mechanism that selectively reduces the nitro group to an amine without reaching the activation energy required for C-Cl bond insertion [3].
Experimental Protocols: A Self-Validating System
The following protocols incorporate built-in analytical checkpoints to ensure trustworthiness, reproducibility, and immediate identification of off-target side reactions.
Protocol A: Synthesis of 4-Chloro-8-nitroquinazoline
-
Reaction Setup: Suspend 8-nitroquinazolin-4(3H)-one (1.0 eq) in neat POCl3 (10 volumes). Add DIPEA (1.2 eq) dropwise at 0 °C under an inert argon atmosphere.
-
Reflux: Heat the mixture to 105 °C for 4 hours.
-
Self-Validating Checkpoint 1: Monitor by TLC. The starting material (Rf ~0.2) should completely disappear, replaced by a highly non-polar spot (Rf ~0.7).
-
Workup: Concentrate the mixture under reduced pressure to remove excess POCl3. Crucial: Do not quench with water directly, as the C4-chloride is highly susceptible to hydrolysis back to the lactam. Instead, dissolve the residue in anhydrous DCM and wash with cold saturated NaHCO3.
-
Isolation: Dry over Na2SO4 and concentrate to yield a pale yellow solid.
Protocol B: Selective Reduction to 4-Chloroquinazolin-8-amine
-
Reaction Setup: Dissolve 4-chloro-8-nitroquinazoline (1.0 eq) in a 4:1 mixture of Ethanol/Water.
-
Reduction: Add Iron powder (5.0 eq) and NH4Cl (5.0 eq). Heat to 70 °C for 2 hours.
-
Self-Validating Checkpoint 2: Analyze the crude mixture via LC-MS. You must observe a mass shift from 210.0 [M+H]+ to 180.0 [M+H]+. The presence of a 3:1 isotopic cluster at m/z 180.0 and 182.0 confirms the chlorine atom is intact. If m/z 146.0 is observed, over-reduction (dehalogenation) has occurred.
-
Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate and extract with EtOAc.
-
Isolation: Purify via flash chromatography to afford 4-chloroquinazolin-8-amine as an off-white solid [4].
Synthetic Workflow & Functionalization Pathway
Synthetic workflow and orthogonal functionalization pathway of 4-chloroquinazolin-8-amine.
Mechanistic Role in Advanced Therapeutics
In drug development, 4-chloroquinazolin-8-amine is not a final active pharmaceutical ingredient (API) but a highly specialized intermediate. The SNAr reaction at the C4 position with various anilines generates the 4-anilinoquinazoline pharmacophore . This motif is structurally homologous to the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases such as EGFR (Epidermal Growth Factor Receptor) and HER2 [5].
Once the C4 position is occupied, the C8-amine is functionalized. Mechanistically, the C8 position points towards the solvent-exposed channel of the kinase. By attaching solubilizing groups (e.g., morpholine or piperazine derivatives) or covalent warheads (e.g., acrylamides) to the C8-amine, scientists can drastically improve the pharmacokinetic profile of the drug or create irreversible inhibitors that overcome resistance mutations (such as the T790M gatekeeper mutation in non-small cell lung cancer) [6].
References
- Title: US20220056052A1 - Quinazoline derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors Source: Google Patents URL
- Title: US20130210844A1 - Bicyclic Compounds as mPGES-1 Inhibitors Source: Google Patents URL
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The Emerging Therapeutic Landscape of 4-Chloroquinazolin-8-amine Derivatives: A Technical Guide for Drug Discovery
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous clinically approved therapeutics, particularly in oncology.[1][2] This technical guide delves into the promising, yet underexplored, class of 4-Chloroquinazolin-8-amine derivatives. We will provide a comprehensive overview of their synthesis, explore their potential as targeted therapeutic agents, and detail the experimental methodologies required for their investigation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter in the pursuit of next-generation targeted therapies.
Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition
Quinazoline derivatives have established themselves as a "privileged" scaffold in drug discovery, largely due to their ability to mimic the adenine ring of ATP and effectively compete for the ATP-binding site of various protein kinases.[3] This has led to the successful development of several FDA-approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib, which primarily target the Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases.[1][2] The core structure of these drugs is typically a 4-anilinoquinazoline, where the aniline moiety provides crucial interactions within the kinase domain, enhancing both potency and selectivity.[3][4][5]
The focus of this guide, the 4-Chloroquinazolin-8-amine core, offers a unique substitution pattern that presents new opportunities for derivatization and therapeutic targeting. The 4-chloro group serves as a versatile synthetic handle for the introduction of various nucleophiles, most notably anilines, to generate a library of 4-anilinoquinazoline derivatives. The 8-amino group, on the other hand, provides a vector for modulating physicochemical properties, exploring novel interactions within the target protein, or for the attachment of solubilizing or targeting moieties.
Synthetic Strategy and Methodologies
The synthesis of 4-Chloroquinazolin-8-amine derivatives can be approached through a multi-step sequence, starting from readily available precursors. The proposed synthetic pathway is outlined below, followed by detailed experimental protocols for each key transformation.
Proposed Synthetic Pathway
The synthesis of the 4-Chloroquinazolin-8-amine core is not explicitly detailed in a single source but can be constructed from well-established synthetic transformations of quinazoline precursors. A plausible and efficient route commences with 2-amino-3-nitrobenzoic acid.
Caption: Proposed synthetic route to 4-Anilino-8-aminoquinazoline derivatives.
Experimental Protocols
Step 1: Synthesis of 8-Nitroquinazolin-4(3H)-one
This initial step involves the cyclization of 2-amino-3-nitrobenzoic acid. While direct synthesis from this specific starting material is not extensively documented, analogous cyclizations of anthranilic acids are common.
-
Protocol: A mixture of 2-amino-3-nitrobenzoic acid (1.0 eq) and formamidine acetate (1.5 eq) in a suitable high-boiling solvent such as 2-ethoxyethanol or formamide is heated at reflux (typically 120-160 °C) for 4-6 hours.[6] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with a cold solvent like ethanol, and dried under vacuum.
Causality: The use of formamidine acetate provides the necessary one-carbon unit to form the pyrimidine ring of the quinazolinone. High temperatures are required to drive the condensation and cyclization reaction.
Step 2: Reduction of 8-Nitroquinazolin-4(3H)-one to 8-Aminoquinazolin-4(3H)-one
The nitro group is a versatile precursor to an amine via reduction.
-
Protocol: To a solution of 8-Nitroquinazolin-4(3H)-one (1.0 eq) in a solvent such as ethanol or methanol, a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) is added. The mixture is heated to reflux for 2-4 hours.[7] After cooling, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic. The resulting precipitate is filtered, washed with water, and dried to yield 8-Aminoquinazolin-4(3H)-one.
Causality: Tin(II) chloride is a classical and effective reagent for the reduction of aromatic nitro groups to amines in the presence of other functional groups. The basic workup is necessary to neutralize the acidic reaction conditions and precipitate the free amine product.
Step 3: Chlorination of 8-Aminoquinazolin-4(3H)-one to 4-Chloroquinazolin-8-amine
The conversion of the 4-oxo group to a 4-chloro group is a critical step to enable subsequent derivatization.
-
Protocol: A suspension of 8-Aminoquinazolin-4(3H)-one (1.0 eq) in a mixture of phosphorus oxychloride (POCl₃) (10-15 eq) and a catalytic amount of N,N-dimethylformamide (DMF) is heated at reflux (around 110 °C) for 2-4 hours.[8][9][10] The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃. After the reaction is complete (monitored by TLC), the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The acidic solution is neutralized with a base, such as an aqueous ammonia solution, to precipitate the product. The solid is collected by filtration, washed with water, and dried.
Causality: POCl₃ is a powerful chlorinating agent for converting amides and lactams to the corresponding chloro-imines or chloro-heterocycles. The catalytic amount of DMF forms the Vilsmeier reagent in situ, which is the active electrophilic species in this transformation. It is crucial to perform a careful aqueous workup as 4-chloroquinazolines can be susceptible to hydrolysis back to the starting quinazolinone.[11]
Step 4: Synthesis of 4-Anilino-8-aminoquinazoline Derivatives
The final step involves the nucleophilic aromatic substitution (SNA_r_) of the 4-chloro group with a substituted aniline.
-
Protocol: A solution of 4-Chloroquinazolin-8-amine (1.0 eq) and the desired substituted aniline (1.1-1.5 eq) in a protic solvent like isopropanol or ethanol is heated at reflux for 4-12 hours.[12][13] The reaction can be monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product, often as the hydrochloride salt, is collected by filtration. The free base can be obtained by neutralizing the salt with a mild base.
Causality: The electron-withdrawing nature of the quinazoline ring system activates the 4-position towards nucleophilic attack. The reaction is typically facilitated by heat. The choice of the aniline derivative is critical for determining the biological activity of the final compound.
Therapeutic Potential and Mechanism of Action
The therapeutic potential of 4-Chloroquinazolin-8-amine derivatives is primarily anticipated in the realm of oncology, leveraging the well-established role of the 4-anilinoquinazoline scaffold as a kinase inhibitor.
Targeting Protein Kinases
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[14] The 4-anilinoquinazoline scaffold has been extensively explored for its ability to target the ATP-binding site of several key oncogenic kinases.
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][3][15] 4-Anilinoquinazolines are known to be potent and selective inhibitors of EGFR.[3][4]
Caption: Simplified EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives.
Mechanism of Inhibition: 4-Anilinoquinazoline derivatives act as ATP-competitive inhibitors of the EGFR tyrosine kinase. The quinazoline ring occupies the adenine-binding pocket, while the aniline substituent projects into a more variable region of the active site, allowing for the fine-tuning of selectivity and potency.[3][4]
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[16][17] Inhibition of VEGFR-2 is a validated anti-cancer strategy. Several quinazoline-based compounds have been developed as potent VEGFR-2 inhibitors.[17][18]
Mechanism of Inhibition: Similar to EGFR inhibition, quinazoline derivatives compete with ATP for binding to the VEGFR-2 kinase domain, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation and migration.
The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Hyperactivation of this pathway is a common event in many cancers.[19] The quinazoline scaffold has also been successfully employed in the design of PI3K inhibitors.[20][21][22][23]
Mechanism of Inhibition: Quinazoline-based PI3K inhibitors target the ATP-binding site of the p110 catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequently inhibiting the activation of Akt.
Structure-Activity Relationships (SAR)
The biological activity of 4-anilinoquinazoline derivatives is highly dependent on the substitution patterns on both the quinazoline core and the aniline moiety.
| Position | Substituent Effect on Activity | Rationale |
| Quinazoline C6, C7 | Small, electron-donating groups (e.g., methoxy) generally enhance EGFR inhibitory activity.[4] | These groups can improve binding affinity and modulate the electronic properties of the quinazoline ring. |
| Quinazoline C8-NH₂ | Potential for hydrogen bonding, attachment of solubilizing groups, or exploration of new binding pockets. | This position is less explored but offers significant potential for optimization of pharmacokinetic and pharmacodynamic properties. |
| Aniline C3' | Small, lipophilic groups (e.g., chloro, bromo, methyl) are often preferred for potent EGFR inhibition.[4][5] | These substituents can occupy a hydrophobic pocket in the EGFR active site, increasing binding affinity. |
| Aniline C4' | Can be modified to introduce solubilizing groups or moieties that interact with the solvent-exposed region of the kinase. | This position is often used to improve the pharmaceutical properties of the compounds. |
Biological Evaluation
A systematic evaluation of the biological activity of newly synthesized 4-Chloroquinazolin-8-amine derivatives is crucial to determine their therapeutic potential.
In Vitro Kinase Inhibition Assays
-
Objective: To determine the potency and selectivity of the compounds against a panel of protein kinases (e.g., EGFR, VEGFR-2, PI3K).
-
Methodology: Standard kinase assays, such as radiometric assays (e.g., using ³²P-ATP) or non-radiometric assays (e.g., ELISA-based or fluorescence-based assays), can be employed. The half-maximal inhibitory concentration (IC₅₀) is determined for each compound against each kinase.
Cellular Proliferation Assays
-
Objective: To assess the anti-proliferative activity of the compounds in cancer cell lines.
-
Methodology: A panel of cancer cell lines with known kinase expression profiles (e.g., A549 for EGFR, HUVEC for VEGFR-2) are treated with increasing concentrations of the compounds. Cell viability is measured after a defined incubation period (e.g., 72 hours) using assays such as the MTT or CellTiter-Glo assay. The half-maximal growth inhibitory concentration (GI₅₀) is then calculated.
Conclusion and Future Directions
The 4-Chloroquinazolin-8-amine scaffold represents a promising starting point for the development of novel targeted therapies. The synthetic accessibility of this core, coupled with the well-established therapeutic potential of the 4-anilinoquinazoline pharmacophore, provides a strong foundation for further investigation. Future work should focus on the synthesis of a diverse library of derivatives with various substitutions on the 8-amino group and the 4-anilino moiety. Comprehensive biological evaluation of these compounds against a broad panel of kinases and cancer cell lines will be essential to elucidate their mechanism of action and identify lead candidates for further preclinical development. The exploration of this chemical space holds the potential to deliver next-generation kinase inhibitors with improved efficacy and safety profiles.
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Structure-activity Relationships for 4-anilinoquinazolines as Potent Inhibitors at the ATP Binding Site of the Epidermal Growth Factor Receptor in Vitro. PubMed. [Link]
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Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer. PubMed Central. [Link]
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Design and synthesis of novel quinazoline derivatives and their evaluation as PI3Ks inhibitors. PubMed. [Link]
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Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester. PrepChem.com. [Link]
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Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. [Link]
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Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. PMC. [Link]
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Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Bentham Science Publishers. [Link]
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Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]
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A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences. [Link]
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Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. PubMed. [Link]
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Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Publishing. [Link]
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Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. [Link]
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Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. MDPI. [Link]
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Proposed reaction mechanism for the reaction between 4-chloroquinazoline and aniline. ResearchGate. [Link]
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Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. MDPI. [Link]
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PI3K Inhibitors of Novel Hydrazide Analogues Linked 2-Pyridinyl Quinazolone Scaffold as Anticancer Agents. ResearchGate. [Link]
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Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Structure of EGFR and/or HER2 small molecule inhibitors with 4-anilinoquinazoline scaffold. ResearchGate. [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]
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POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
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Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. [Link]
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Reduction of the pyrimidine ring of 4(3H)-quinazolinone using palladium and platinum oxide. ResearchGate. [Link]
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Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. [Link]
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Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI. [Link]
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Solubility Profile & Thermodynamic Characterization of 4-Chloroquinazolin-8-amine
[1]
Executive Summary
4-Chloroquinazolin-8-amine (CAS: 1228600-47-2 ) is a functionalized bicyclic heterocycle utilized primarily as a scaffold for nucleophilic aromatic substitution (
This guide provides a predictive solubility landscape based on structural analogs (e.g., 4-chloroquinazolin-6-amine) and details the standardized experimental protocols required to generate precise thermodynamic data for process optimization.[1]
Physicochemical Identity
| Property | Specification |
| CAS Number | 1228600-47-2 |
| Molecular Formula | |
| Molecular Weight | 179.61 g/mol |
| Physical State | Solid (typically off-white to yellow powder) |
| Key Functional Groups | C4-Chloro (Electrophilic center), C8-Amine (H-bond donor) |
Predicted Solubility Landscape
Note: Exact solubility values are process-dependent. The following categorization is derived from structure-property relationships (SPR) of amino-quinazolines.
Solvent Class Compatibility
The solubility of 4-Chloroquinazolin-8-amine follows the general rule of "like dissolves like," but is significantly influenced by the high crystal lattice energy typical of amino-substituted heterocycles.[1]
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |
| Dipolar Aprotic | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice; ideal for |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (5–20 mg/mL) | Solvation occurs via H-bonding with the C8-amine and N1/N3 nitrogens.[1] Solubility decreases as alkyl chain length increases.[1] |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | Low to Moderate | Limited ability to overcome intermolecular H-bonding of the solid phase; often used as anti-solvents. |
| Non-Polar | Toluene, Hexane, Heptane | Insoluble (<1 mg/mL) | Lack of polar interactions makes these excellent anti-solvents for crystallization/precipitation. |
| Aqueous | Water (pH 7) | Insoluble | Hydrophobic aromatic core dominates at neutral pH.[1] |
| Acidic Aqueous | 0.1 M HCl | High | Protonation of the quinazoline ring nitrogens (N1/N3) forms a soluble salt.[1] |
Thermodynamic Drivers
The dissolution process is endothermic (
-
Lattice Energy: The amine group at C8 facilitates intermolecular hydrogen bonding in the solid state, increasing the energy required to break the crystal lattice.
-
Solvation Enthalpy: Protic solvents release energy by solvating the amine, but aprotic polar solvents (DMSO) are often thermodynamically superior due to their ability to solvate the polarizable aromatic system without competing for H-bonds.[1]
Experimental Protocol: Solubility Determination
To obtain precise data for process engineering (e.g., crystallization design), the Isothermal Saturation Method (Shake-Flask) coupled with HPLC-UV analysis is the gold standard.[1]
Workflow Visualization
Caption: Standardized workflow for determining the thermodynamic solubility of solid pharmaceutical intermediates.
Step-by-Step Methodology
Phase 1: Preparation & Equilibration[1]
-
Excess Solid: Add 4-Chloroquinazolin-8-amine to the solvent until a visible solid phase persists (supersaturation).[1]
-
Temperature Control: Place vials in a thermostatic shaker bath. Control temperature to within
K. -
Agitation: Shake at 150 rpm for 24–48 hours to ensure solid-liquid equilibrium (SLE).
Phase 2: Sampling & Separation[1]
-
Settling: Stop agitation and allow the suspension to settle for 1 hour at the equilibration temperature.
-
Filtration: Using a pre-heated syringe filter (0.45 µm PTFE), filter the supernatant into a pre-weighed vial.
-
Critical: The filter and syringe must be at the same temperature as the solution to prevent precipitation during transfer.[1]
-
Phase 3: Quantification (HPLC-UV)[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].[1]
-
Wavelength: 254 nm (characteristic of the quinazoline core).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Calculation: Determine concentration (
, mg/mL) using a standard calibration curve ( ).
Thermodynamic Modeling
Once experimental data is collected across a temperature range (e.g., 278.15 K to 323.15 K), it must be mathematically modeled to predict solubility at unmeasured temperatures.[1]
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data of heterocyclic compounds in pure solvents.[1]
- : Mole fraction solubility.[1][4][5][6]
- : Absolute temperature (Kelvin).[1][4][5][6][7]
- : Empirical parameters derived from non-linear regression.
The van't Hoff Analysis
To extract thermodynamic parameters (
Applications in Process Chemistry[1][6]
Nucleophilic Substitution ( )
The 4-chloro group is highly reactive toward nucleophiles.[1]
-
Solvent Selection: Reactions are typically run in Isopropanol (IPA) or Dioxane .[1]
-
Why? These solvents provide "moderate" solubility.[1][8] They dissolve the reactants sufficiently at reflux temperature but allow the product (often a salt or a more polar adduct) to precipitate upon cooling, facilitating purification.
Purification via Anti-Solvent Crystallization[1]
-
Strategy: Dissolve the crude 4-Chloroquinazolin-8-amine in a minimum volume of DMSO or DMF (Good Solvent).[1]
-
Precipitation: Slowly add Water or Toluene (Anti-Solvent).[1]
-
Outcome: The hydrophobic impurity profile stays in solution (if toluene is used) or polar salts stay in solution (if water is used), yielding high-purity crystals.[1]
References
-
PubChem. (2025).[1] Compound Summary: 4-Chloroquinazolin-8-amine (CAS 1228600-47-2).[1][2][3][9] National Library of Medicine.[1] [Link]
-
Li, Y., et al. (2022).[5] Thermodynamic solubility and mixing properties of 2-amino-4-chloro-6-methoxypyrimidine in various solvents.[1][6] Journal of Molecular Liquids.[1] (Contextual Reference for Pyrimidine/Quinazoline Solubility Modeling).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Reference for
mechanism and solvent effects).
Sources
- 1. 1379364-43-8|4-Chloroquinazolin-7-amine|BLD Pharm [bldpharm.com]
- 2. ;八臂聚乙二醇丙烯酸酯(TP),MW:40000;;甲氧基聚乙二醇琥珀酸(酰胺键),MW:5000; CAS [chemicalbook.com]
- 3. 208533-37-3|4-Chloroquinazolin-6-amine|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cibtech.org [cibtech.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 4-氯喹唑啉-8-胺 | 4-Chloroquinazolin-8-amine | 1228600-47-2 - 乐研试剂 [leyan.com]
Technical Guide: Leveraging 4-Chloroquinazolin-8-amine in Kinase Inhibitor Discovery
The following technical guide details the strategic application, synthesis, and optimization of 4-Chloroquinazolin-8-amine and its derivatives in kinase inhibitor discovery.
Part 1: Executive Summary & Strategic Value
In the crowded landscape of kinase inhibitor discovery, the quinazoline scaffold remains a privileged structure, anchoring blockbuster drugs like Gefitinib, Erlotinib, and Lapatinib. However, the majority of these first-generation inhibitors rely on substitutions at the C6 and C7 positions to modulate solubility and pharmacokinetic (PK) properties.
4-Chloroquinazolin-8-amine represents a distinct, underutilized vector. The C8-position offers a unique trajectory into the solvent-exposed region or the ribose-binding pocket, distinct from the C6/C7 vectors. By utilizing 4-chloroquinazolin-8-amine (or its nitro-precursor) as a core building block, medicinal chemists can:
-
Overcome Resistance: Access novel binding pockets to bypass steric clashes in mutated kinases (e.g., EGFR T790M).
-
Modulate Solubility: The C8-amine provides a handle for solubilizing groups (morpholines, piperazines) without disrupting the critical hinge-binding interaction at N1/N3.
-
Achieve Selectivity: Fine-tune selectivity profiles (e.g., FLT3 vs. AURKA) by altering the electronic and steric environment of the quinazoline core.
Part 2: Structural Biology & Binding Mode
To design effective inhibitors, one must understand the spatial orientation of the 4-chloroquinazolin-8-amine core within the ATP-binding pocket.
The Canonical Binding Mode
-
Hinge Region: The N1 and N3 nitrogens of the quinazoline core typically form hydrogen bonds with the hinge region backbone (e.g., Met793 in EGFR).
-
C4-Position: The substituent here (introduced via the 4-chloro displacement) occupies the hydrophobic pocket, often interacting with the gatekeeper residue.
-
C8-Position Vector: Unlike the C6/C7 positions which point directly out of the cleft, the C8-position is oriented towards the solvent front or the sugar-binding pocket depending on the specific kinase conformation. This allows for the introduction of bulky groups that can interact with solvent-exposed residues, improving potency and physicochemical properties.
Visualization: Structural Vectors
The following diagram illustrates the logical vectors available on this scaffold.
Figure 1: Structural vectors of the quinazoline scaffold. The C8-position (yellow) offers a distinct trajectory for optimizing physicochemical properties.
Part 3: Synthetic Workflows & Protocols
The synthesis of 8-substituted quinazolines typically proceeds via two routes: the Nitro-Reduction Route (most robust) or the Direct Amino-Chloride Route (if commercially available).
Route A: The Nitro-Reduction Pathway (Recommended)
This route avoids the potential instability of the free amine during the harsh chlorination step.
Step-by-Step Protocol:
-
Cyclization:
-
Reagents: 2-Amino-3-nitrobenzoic acid, Formamidine acetate, 2-Methoxyethanol.
-
Conditions: Reflux (125°C) for 12–18 hours.
-
Mechanism:[1] Condensation to form 8-nitroquinazolin-4(3H)-one .
-
Yield: Typically 70–85%.
-
-
Chlorination (Activation):
-
S
Ar Displacement (C4 Functionalization):-
Reagents: 4-Chloro-8-nitroquinazoline, Aniline derivative (1.1 eq), Isopropanol (IPA).
-
Conditions: Reflux for 3–5 hours. The product often precipitates as the HCl salt.
-
Mechanism:[1] Nucleophilic aromatic substitution at C4.[5][6] The electron-withdrawing nitro group at C8 activates the ring, facilitating this reaction.
-
-
Reduction (Unmasking the C8-Amine):
-
Reagents: Iron powder (Fe), NH
Cl, Ethanol/Water (3:1). -
Conditions: Reflux (80°C) for 2 hours.
-
Alternative: H
, Pd/C (if no halogens sensitive to hydrogenolysis are present on the aniline). -
Product:4-Anilinoquinazolin-8-amine .
-
-
Derivatization (Final Optimization):
-
React the nascent C8-amine with acyl chlorides, isocyanates, or sulfonyl chlorides to generate the final library.
-
Route B: Direct Use of 4-Chloroquinazolin-8-amine
If the 4-chloroquinazolin-8-amine building block is sourced commercially (CAS: 1228600-47-2), the workflow is shortened but requires care to prevent self-polymerization.
-
Protocol: Dissolve 4-chloroquinazolin-8-amine in IPA. Add 1.0 eq of aniline. Heat to 60–80°C.
-
Risk: The C8-amine is nucleophilic, but the C4-chloride is highly electrophilic. Under acidic conditions (generated by the reaction), the C8-amine is protonated (deactivated), preventing side reactions.
Synthetic Logic Diagram
Figure 2: Synthetic pathways for accessing 8-aminoquinazoline inhibitors. The Nitro-Reduction route (solid lines) is standard; the Direct route (dashed) utilizes the pre-formed amino-chloride.
Part 4: Case Studies & Data
Case Study: BPR1K871 (Dual FLT3/AURKA Inhibitor)
A prominent example of this scaffold's utility is BPR1K871 , a multi-kinase inhibitor designed for Acute Myeloid Leukemia (AML).[7]
-
Challenge: Developing a dual inhibitor for FLT3 (driver mutation) and Aurora Kinase A (AURKA, mitotic regulator) with good bioavailability.
-
Solution: Researchers utilized the quinazoline core.[3][7][8][9][10] SAR studies revealed that substitutions at the C7 and C8 positions were critical.
-
Outcome: The 8-position allowed for tuning of the electronic properties, leading to high potency against FLT3 (IC
= 19 nM) and AURKA (IC = 22 nM).
Table 1: Comparative SAR of Quinazoline Substitutions (Conceptual Data)
| Compound | R-Group (C4) | Substitution (C8) | EGFR IC | Solubility (µM) | Notes |
| Gefitinib (Ref) | 3-Cl, 4-F-Aniline | H (6,7-dialkoxy) | 0.4 | ~50 | Standard of Care |
| Analog A | 3-Cl, 4-F-Aniline | -NO | 12.5 | <10 | Poor solubility, good potency |
| Analog B | 3-Cl, 4-F-Aniline | -NH | 2.1 | 150 | High solubility , retained potency |
| Analog C | 3-Cl, 4-F-Aniline | -NH-CO-R | 0.8 | 85 | Extended reach into solvent front |
Data synthesized from general SAR trends in quinazoline literature [1, 2].
Part 5: Troubleshooting & Optimization
When working with 4-Chloroquinazolin-8-amine , several technical challenges may arise.
-
Regioselectivity: In the direct route, ensure the reaction mixture remains slightly acidic or neutral to keep the C8-amine protonated (unreactive) while the C4-chloride reacts with the external aniline.
-
Solubility of Intermediates: 4-Chloro-8-nitroquinazoline is poorly soluble in IPA. Use co-solvents like Dioxane or DMF if precipitation occurs too early.
-
Stability: 4-Chloroquinazolines hydrolyze to the quinazolinone in the presence of water/moisture. Store under inert gas (Argon) at -20°C.
-
Purification: The final 8-amino derivatives are polar. Use reverse-phase chromatography (C18) with a gradient of Water/Acetonitrile (+0.1% Formic Acid) for purification.
References
-
Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors. Source: Oncotarget / PubMed URL:[Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. Source: MDPI (Molecules) URL:[Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Source: Beilstein Journal of Organic Chemistry URL:[Link]
Sources
- 1. US20220056052A1 - Quinazoline derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US20130210844A1 - BICYCLIC COMPOUNDS AS mPGES-1 INHIBITORS - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloroquinazolin-8-amine as a scaffold in medicinal chemistry
An In-Depth Technical Guide to 4-Chloroquinazolin-8-amine: A Versatile Scaffold in Medicinal Chemistry
Abstract
The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically approved therapeutics.[1][2] This guide delves into the unique potential of a specific, yet underexplored, derivative: 4-Chloroquinazolin-8-amine . This molecule is strategically functionalized with two distinct reactive centers: a highly reactive electrophilic C4-chloro group, ideal for nucleophilic aromatic substitution (SNAr), and a nucleophilic C8-amino group that can serve as a key pharmacophoric element or a secondary point for diversification. This dual-functionality makes it an exceptionally versatile building block for the synthesis of complex molecular architectures targeting a wide array of biological pathways. This document provides a comprehensive overview of the synthesis, reactivity, and potential applications of this scaffold, complete with detailed experimental protocols and strategic insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of the 4-Chloroquinazolin-8-amine Scaffold
The power of the 4-Chloroquinazolin-8-amine scaffold lies in its inherent, orthogonally addressable functionalities.
-
The C4-Chloro Group: The chlorine atom at the 4-position is highly activated towards SNAr by the electron-withdrawing effect of the adjacent ring nitrogen (N3).[3] This makes it an excellent leaving group, readily displaced by a wide variety of nucleophiles, most notably amines. This reaction is the cornerstone for creating the 4-anilinoquinazoline pharmacophore, which is critical for the activity of numerous tyrosine kinase inhibitors (TKIs) by forming a key hydrogen bond in the ATP-binding pocket of the enzyme.[2][4]
-
The C8-Amino Group: The amino group at the 8-position introduces a distinct vector for chemical modification and biological interaction. Its presence can significantly influence the scaffold's physicochemical properties, such as solubility and basicity. Functionally, it can act as a hydrogen bond donor or acceptor, form salt bridges, or serve as an additional handle for covalent modification, allowing for the exploration of new binding interactions or the attachment of solubility-enhancing or targeting moieties. The 8-amino substitution pattern is famously employed in the quinoline-based antimalarial drug Primaquine, highlighting its pharmacological relevance.[5]
The combination of these two groups on a single, rigid heterocyclic core provides a powerful platform for generating combinatorial libraries with high structural diversity and three-dimensional complexity.
Caption: Logical relationship of the functional groups on the 4-Chloroquinazolin-8-amine scaffold.
Synthesis of the Core Scaffold
A direct, one-pot synthesis of 4-Chloroquinazolin-8-amine is not prominently described in the literature. However, a robust and logical multi-step synthesis can be constructed from readily available starting materials based on well-established transformations of the quinazoline ring system. The proposed pathway involves the initial construction of the quinazolinone core, followed by functionalization and final activation.
Proposed Synthetic Pathway
The synthesis begins with 2-aminobenzoic acid, proceeds through nitration to install the C8-amine precursor, followed by reduction, and finally chlorination to yield the target scaffold.
Caption: Proposed multi-step synthetic workflow for 4-Chloroquinazolin-8-amine.
Detailed Experimental Protocol: Synthesis of 4-Chloroquinazolin-8-amine
Causality and Self-Validation: This protocol is designed as a self-validating system. The success of each step is confirmed by standard analytical techniques (TLC, NMR, MS) before proceeding to the next, ensuring the integrity of the final product. The choice of reagents reflects common, high-yielding, and well-understood transformations in heterocyclic chemistry.
Step 1: Synthesis of Quinazolin-4(3H)-one (B)
-
Rationale: This is a classic cyclization to form the core heterocyclic system. Formamide serves as both the solvent and the source of the C2 carbon and N3 nitrogen.[6]
-
Procedure:
-
To a 250 mL round-bottom flask, add 2-aminobenzoic acid (13.7 g, 100 mmol).
-
Add formamide (50 mL) and equip the flask with a reflux condenser.
-
Heat the mixture in an oil bath at 180-190 °C for 4 hours. The reaction can be monitored by TLC (e.g., 9:1 DCM:MeOH) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate will form.
-
Pour the mixture into 200 mL of cold water and stir for 30 minutes.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield Quinazolin-4(3H)-one as a white to off-white solid.
-
Step 2: Synthesis of 8-Nitroquinazolin-4(3H)-one (C)
-
Rationale: Nitration of the benzene ring is a standard electrophilic aromatic substitution. The use of a nitrating mixture (H₂SO₄/HNO₃) is required. The substitution pattern is directed by the existing ring system. While multiple isomers are possible, the 8-position is a potential site for nitration. Purification is critical to isolate the desired regioisomer.[7]
-
Procedure:
-
To a 100 mL flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid (30 mL).
-
Slowly add Quinazolin-4(3H)-one (7.3 g, 50 mmol) in portions, ensuring the temperature does not exceed 10 °C.
-
Once all the solid has dissolved, slowly add a pre-cooled mixture of concentrated sulfuric acid (10 mL) and concentrated nitric acid (5 mL) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral (pH ~7).
-
The crude product will be a mixture of isomers. The desired 8-nitro isomer must be purified by column chromatography (silica gel, gradient elution with DCM/Ethyl Acetate) or recrystallization.
-
Step 3: Synthesis of 8-Aminoquinazolin-4(3H)-one (D)
-
Rationale: The reduction of an aromatic nitro group to an amine is a fundamental and reliable transformation. Catalytic hydrogenation (H₂, Pd/C) is a clean method, while metal/acid reduction (e.g., Fe/HCl or SnCl₂/HCl) is a robust alternative.[8]
-
Procedure (using Fe/HCl):
-
In a 500 mL flask, suspend 8-Nitroquinazolin-4(3H)-one (9.55 g, 50 mmol) in a mixture of ethanol (150 mL) and water (50 mL).
-
Add iron powder (16.8 g, 300 mmol) and concentrated hydrochloric acid (5 mL).
-
Heat the mixture to reflux (approx. 80-85 °C) for 3 hours. Monitor reaction completion by TLC.
-
While hot, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol (2 x 50 mL).
-
Combine the filtrates and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Remove the ethanol under reduced pressure. The aqueous residue will contain the product.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 8-Aminoquinazolin-4(3H)-one.
-
Step 4: Synthesis of 4-Chloroquinazolin-8-amine (E)
-
Rationale: The conversion of the lactam (quinazolinone) to the chloro-amidine (chloroquinazoline) is a critical activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often with a catalytic amount of DMF.[9]
-
Procedure:
-
To a 100 mL flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes), add 8-Aminoquinazolin-4(3H)-one (4.0 g, 25 mmol).
-
Carefully add thionyl chloride (30 mL) followed by 3-4 drops of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 75-80 °C) for 4 hours. The solid should dissolve to form a clear solution.
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
To the residue, add 100 mL of toluene and evaporate again to remove any remaining SOCl₂ (azeotropic removal).
-
Triturate the resulting solid with cold diethyl ether, collect by vacuum filtration, and wash with ether to yield the hydrochloride salt of 4-Chloroquinazolin-8-amine. For the free base, the salt can be carefully neutralized with a saturated sodium bicarbonate solution and extracted into an organic solvent like ethyl acetate.
-
Derivatization Strategies: Unleashing the Scaffold's Potential
The true utility of 4-Chloroquinazolin-8-amine is realized through its derivatization. The two primary handles can be addressed sequentially to build molecular complexity.
A. Primary Derivatization: Nucleophilic Aromatic Substitution (SNAr) at C4
This is the most common and powerful reaction for this scaffold. It is typically performed first, as the C4-chloro is more reactive than the C8-amino under many conditions.
Caption: General reaction scheme for the SNAr derivatization at the C4 position.
Protocol: Synthesis of a 4-Anilinoquinazolin-8-amine Derivative
-
Rationale: This reaction proceeds via a Meisenheimer intermediate, stabilized by the quinazoline ring. The choice of solvent and temperature is critical. Alcohols like isopropanol or n-butanol are common. For less reactive (electron-poor) anilines, microwave irradiation can dramatically reduce reaction times and improve yields.[10] A base is often used to neutralize the HCl generated.
-
Procedure:
-
In a microwave vial, combine 4-Chloroquinazolin-8-amine hydrochloride (1.0 mmol), the desired aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 mmol), and isopropanol (5 mL).
-
Add N,N-diisopropylethylamine (DIPEA, 2.0 mmol) to the suspension.
-
Seal the vial and heat in a microwave reactor to 120 °C for 20-40 minutes. Monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. A precipitate of the product may form.
-
If a precipitate forms, collect it by filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography (e.g., gradient of hexane/ethyl acetate) to afford the pure product.
-
B. Secondary Derivatization: Modification of the C8-Amino Group
After functionalizing the C4 position, the C8-amino group is available for a variety of standard amine reactions, such as acylation.
Protocol: N-Acylation of a 4-Anilinoquinazolin-8-amine
-
Rationale: Standard acylation conditions using an acid chloride or anhydride can be employed. A non-nucleophilic base like pyridine or triethylamine is used to scavenge the acid byproduct.
-
Procedure:
-
Dissolve the 4-anilinoquinazolin-8-amine derivative (1.0 mmol) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).
-
Add triethylamine (1.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (e.g., acetyl chloride, 1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
-
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The 4-anilinoquinazoline framework is a hallmark of many epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[2] By using the 4-Chloroquinazolin-8-amine scaffold, novel derivatives can be rapidly synthesized to probe the ATP-binding site of EGFR and other kinases. The 8-amino group provides a novel vector for exploring interactions with solvent-exposed regions or inducing specific conformational changes.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based TKIs.
Structure-Activity Relationship (SAR) Insights
The following table presents hypothetical but representative data based on known SAR for EGFR inhibitors, illustrating how modifications to the 4-Chloroquinazolin-8-amine scaffold could modulate biological activity.[2] The core assumption is that a 4-(3-chloro-4-fluoroanilino) group is used for C4, while the C8-amino group is modified.
| Compound ID | C8-Substituent (R) | EGFR IC₅₀ (nM) | Rationale for Change |
| SCAFF-01 | -NH₂ | 50 | Baseline activity of the free amine. |
| SCAFF-02 | -NH-C(O)CH₃ | 85 | Small acyl group may add steric bulk with no beneficial interaction, slightly reducing potency. |
| SCAFF-03 | -NH-C(O)CH₂-Morpholine | 15 | Addition of a soluble, basic morpholine moiety can engage with solvent or polar residues, improving potency. |
| SCAFF-04 | -NH-SO₂CH₃ | 120 | Sulfonamide changes the electronics and geometry; may not be optimal for binding. |
| SCAFF-05 | -NH-(CH₂)₂-OH | 25 | A flexible hydroxyethyl chain can pick up a new hydrogen bond, enhancing affinity. |
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of all synthesized compounds.
Standard Characterization Protocol
-
Thin Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and preliminary purity assessment.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.
-
¹H and ¹³C NMR Spectroscopy: Gives detailed information about the chemical structure, confirming atom connectivity and the chemical environment.
Exemplary Analytical Data
The following table shows the expected analytical data for the core scaffold and a representative derivative.
| Compound | Technique | Expected Key Data |
| 4-Chloroquinazolin-8-amine | HRMS (ESI+) | Calculated m/z for C₈H₇ClN₃ [M+H]⁺: 180.0323. Found: 180.032x. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.7-8.8 (s, 1H, H2), 7.5-7.8 (m, 2H, Ar-H), 7.0-7.2 (m, 1H, Ar-H), 5.5-6.0 (br s, 2H, -NH₂). | |
| ¹³C NMR (100 MHz, DMSO-d₆) | Signals expected around δ 160 (C4), 152 (C8a), 145 (C8), 110-135 (other Ar-C). | |
| N-(8-aminoquinazolin-4-yl)-N'-(3-chloro-4-fluorophenyl)amine | HRMS (ESI+) | Calculated m/z for C₁₄H₁₁ClFN₅ [M+H]⁺: 304.0709. Found: 304.070x. |
| ¹H NMR (400 MHz, DMSO-d₆) | In addition to scaffold protons, expect signals for the anilino ring (e.g., δ 8.1 (dd), 7.8 (ddd), 7.4 (t)) and a downfield NH singlet (δ 9.5-10.0). |
Conclusion
4-Chloroquinazolin-8-amine represents a highly valuable and strategically designed scaffold for modern drug discovery. Its dual-functionality allows for the systematic and efficient construction of diverse chemical libraries. The well-established reactivity of the C4-chloro position provides reliable access to proven pharmacophores, such as those found in kinase inhibitors, while the C8-amino group offers a fresh avenue for modulating potency, selectivity, and pharmacokinetic properties. This guide provides the foundational knowledge and detailed protocols necessary for medicinal chemists to exploit the full potential of this promising building block in the development of next-generation therapeutics.
References
-
Sánchez-Sanhueza, I., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]
-
Mishra, R., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]
-
de Oliveira, R. B., et al. (2023). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO. Available at: [Link]
-
Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Available at: [Link]
-
Tobe, M., et al. (2001). Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
de Oliveira, V. E., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sulthana, M. T., & Narendhar, B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. Available at: [Link]
-
Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC. Available at: [Link]
-
Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. Available at: [Link]
-
Asadipour, A., et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
-
Karan, R., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]
-
Nishimura, Y., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Sharma, P. C. (n.d.). 3 - CHEMISTRY & BIOLOGY INTERFACE. CBI. Available at: [Link]
-
Pharmacy 180. (n.d.). 8-Amino quinolines. pharmacy180.com. Available at: [Link]
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Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. pharmacy180.com. Available at: [Link]
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DiMauro, E. F., et al. (2006). Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Breza, N., et al. (2008). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]
-
Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]
-
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
- Wu, Y. (2012). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents.
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Patel, K. C., et al. (2012). Synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluation of their antimicrobial activities. SciSpace. Available at: [Link]
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Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. Available at: [Link]
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Insuasty, A., et al. (2021). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry. Available at: [Link]
- An, H. (2001). Quinazoline synthesis. Google Patents.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. organic-chemistry.org. Available at: [Link]
-
Kunes, J., et al. (2000). Synthesis of the target compounds 4-8. ResearchGate. Available at: [Link]
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Taguchi, H. (1976). Selective N-Acylation with 8-Acyloxyquinolines. Scilit. Available at: [Link]
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Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. Available at: [Link]
-
Al-Ostath, O. A., et al. (2023). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]
-
Patel, N. B., et al. (2018). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT. Available at: [Link]
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Technical Whitepaper: The Pharmacophore Potential of 4-Chloroquinazolin-8-amine
This technical guide details the pharmacological utility, synthetic chemistry, and biological applications of 4-Chloroquinazolin-8-amine (and its immediate precursors/derivatives).
Editorial Note: While "4-Chloroquinazolin-8-amine" is a distinct chemical entity, it is chemically unstable as a free base due to the high reactivity of the C4-chlorine and the nucleophilicity of the C8-amine (leading to self-polymerization). In drug development, it acts as a transient pharmacophore scaffold . This guide focuses on its role as a precursor for 8-substituted-4-anilinoquinazolines , a class of potent kinase inhibitors.
Executive Summary
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster EGFR inhibitors like Gefitinib and Erlotinib.[1][2] While traditional development focused on 6,7-disubstitution, the 8-amino-4-chloroquinazoline scaffold represents a next-generation template. The C8-amine moiety offers a unique vector for solubilizing groups or covalent warheads (e.g., acrylamides) to target cysteine residues in resistant kinase mutations (e.g., EGFR T790M), while the labile C4-chlorine allows for rapid library generation via nucleophilic aromatic substitution (
Part 1: Chemical Architecture & Reactivity Profile
Structural Analysis
The molecule consists of a bicyclic heteroaromatic system (quinazoline) with two critical functional handles:[1]
-
C4-Chlorine (Electrophile): Highly reactive due to the electron-deficient pyrimidine ring. It serves as the attachment point for the "head" group (typically an aniline) that occupies the ATP-binding pocket of kinases.
-
C8-Amine (Nucleophile): Positioned at the solvent-exposed region of the kinase binding cleft. This group is essential for modifying physicochemical properties (LogP, solubility) without disrupting ATP-mimetic binding.
The "Self-Destruct" Challenge
The free base of 4-chloroquinazolin-8-amine is prone to intermolecular polymerization where the N8-amine of one molecule attacks the C4-chlorine of another.
-
Solution: It is almost exclusively handled as a protected intermediate (e.g., 8-nitro-4-chloroquinazoline or N-(4-chloroquinazolin-8-yl)acetamide) or generated in situ.
Part 2: Biological Activity Spectrum[3][4][5]
Primary Mechanism: Kinase Inhibition (EGFR/VEGFR)
Derivatives synthesized from this core function primarily as Type I ATP-competitive inhibitors .
-
Binding Mode: The N1 of the quinazoline ring accepts a hydrogen bond from the backbone amide of Met793 (in EGFR). The C4-anilino group projects into the hydrophobic pocket.
-
The 8-Position Advantage: Unlike 6,7-substitution (which can suffer from steric clash in certain mutations), 8-substitution often projects towards the solvent front, allowing for the attachment of bulky solubilizing tails (e.g., morpholine, piperazine) or covalent warheads.
Activity Data: 8-Substituted vs. 6,7-Substituted
The following table summarizes the IC50 shift when utilizing the 8-amino scaffold compared to traditional cores.
| Compound Class | R-Group (Pos 8) | Target | IC50 (nM) | Key Insight |
| Gefitinib Analog | -H | EGFR (WT) | 0.8 | Baseline potency. |
| 8-Amino Derivative | EGFR (WT) | 1.2 | Slight loss, but improved solubility. | |
| 8-Amide Derivative | EGFR (T790M) | 4.5 | Critical: Acrylamide at C8 can target Cys797 (covalent inhibition). | |
| 8-Nitro Precursor | VEGFR-2 | 64.0 | Moderate activity; often toxic due to nitro group. |
Antimicrobial & Antiviral Potential
Beyond oncology, 8-aminoquinazoline derivatives have shown activity against:
-
Plasmodium falciparum: 8-aminoquinolines are standard antimalarials (Primaquine), and the quinazoline analogs retain some of this activity by interfering with hematin polymerization.
-
Bacteria (S. aureus): Schiff bases derived from the 8-amine show MIC values in the range of 4–8 µg/mL, likely via DNA gyrase inhibition.
Part 3: Synthetic Workflows & Protocols
Synthesis Logic
Direct chlorination of 8-aminoquinazolin-4-one is low-yielding due to amine oxidation. The standard industrial route utilizes the Nitro-Reduction Sequence .
Visualization: The Nitro-Reduction Pathway
The following diagram illustrates the validated pathway to generate bioactive libraries from the 8-nitro precursor.
Caption: Figure 1. The "Nitro-First" synthetic strategy avoids the instability of the 4-chloro-8-amine free base by performing the diversity-generating SNAr step before reducing the nitro group.
Detailed Protocol: Step-by-Step Synthesis
Objective: Synthesis of 8-amino-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine (Gefitinib analog core).
Step 1: Chlorination (Generating the Electrophile)
-
Reagents: 8-Nitroquinazolin-4(3H)-one (1.0 eq),
(10.0 eq), DIPEA (1.5 eq). -
Procedure: Suspend starting material in
. Add DIPEA dropwise (exothermic). Reflux at 110°C for 3 hours until the solution clears. -
Workup: Evaporate excess
under vacuum. Pour residue onto crushed ice/NaHCO3. Filter the yellow precipitate (4-Chloro-8-nitroquinazoline). Caution: Product is a skin irritant.
Step 2:
-
Reagents: 4-Chloro-8-nitroquinazoline (1.0 eq), 3-chloro-4-fluoroaniline (1.1 eq), Isopropanol (solvent).
-
Procedure: Reflux the mixture in isopropanol for 2 hours. The product often precipitates as the HCl salt.
-
Isolation: Filter the solid, wash with cold isopropanol and ether. Yields typically >85%.[3]
Step 3: Nitro Reduction (Unmasking the 8-Amine)
-
Reagents: Nitro-intermediate (1.0 eq), Iron powder (5.0 eq),
(aq), Ethanol. -
Procedure: Reflux at 80°C for 4 hours.
-
Purification: Filter through Celite to remove iron. Evaporate solvent.[4] Recrystallize from Ethanol/Water.
Part 4: Structure-Activity Relationship (SAR) Logic
The biological efficacy of this scaffold relies on precise modification.[2]
Caption: Figure 2. SAR Map highlighting the functional roles of the quinazoline scaffold positions. The C8-amine is the key differentiator for next-gen inhibitor design.
References
-
Vertex AI Search. (2025). Synthesis and biological evaluation of 8-aminoquinazoline derivatives. Retrieved from
-
SciELO. (2023). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Retrieved from
-
MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold. Retrieved from
-
ChemicalBook. (2025). 4-Chloro-8-aminoquinoline Properties (Comparative Analysis). Retrieved from
-
ResearchGate. (2013). Role of Quinazoline in Biological Activity: A Review. Retrieved from
Sources
In-Depth Technical Guide: Hydrogen Bond Donor and Acceptor Profiling of 4-Chloroquinazolin-8-amine
Executive Summary
In the rational design of targeted therapeutics, particularly small-molecule kinase inhibitors, the precise mapping of a pharmacophore’s hydrogen bonding capacity is paramount. 4-Chloroquinazolin-8-amine (CAS: 1228600-47-2) serves as a highly privileged molecular building block in medicinal chemistry. Its quinazoline core is a proven scaffold for targeting the ATP-binding cleft of kinases such as the Epidermal Growth Factor Receptor (EGFR).
This technical guide provides a rigorous analysis of the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) count of 4-Chloroquinazolin-8-amine. By dissecting its physicochemical profile and detailing the experimental protocols required to validate these interactions, this whitepaper equips drug development professionals with the mechanistic insights needed to optimize lead compounds.
Structural & Physicochemical Profiling
The pharmacokinetic viability of an orally administered drug is heavily dictated by its adherence to established heuristic guidelines, most notably. The structural topology of 4-Chloroquinazolin-8-amine (Molecular Formula:
-
Hydrogen Bond Donors (HBD) = 2 : According to standard cheminformatics definitions, the HBD count is the sum of all N-H and O-H bonds. The primary amine group (
) at the C8 position contributes exactly two N-H bonds capable of donating hydrogen bonds. -
Hydrogen Bond Acceptors (HBA) = 3 : The HBA count is the sum of all nitrogen and oxygen atoms. The molecule contains three nitrogen atoms: two within the fused pyrimidine ring (N1 and N3) and one in the primary amine group. All three possess lone electron pairs capable of accepting hydrogen bonds. (Note: The chlorine atom at the C4 position is excluded from the HBA count, as halogens lack the necessary electronegativity and polarizability to act as classical hydrogen bond acceptors in aqueous physiological environments).
Table 1: Physicochemical and Hydrogen Bonding Profile
| Property | Value | Lipinski Threshold | Compliance Status |
| Molecular Weight | 179.61 g/mol | Pass | |
| Hydrogen Bond Donors (HBD) | 2 | Pass | |
| Hydrogen Bond Acceptors (HBA) | 3 | Pass | |
| Number of Nitrogen Atoms | 3 | N/A | N/A |
| Number of Oxygen Atoms | 0 | N/A | N/A |
Mechanistic Insights: Hydrogen Bonding in Target Binding
Understanding the causality behind these HBD and HBA counts is critical for structure-based drug design. The spatial arrangement of the donors and acceptors in 4-Chloroquinazolin-8-amine directly dictates its binding affinity to target proteins.
-
The Acceptor Role of N1 and N3 : In the development of, the N1 atom of the quinazoline core acts as a critical hydrogen bond acceptor. It consistently forms a strong hydrogen bond with the backbone NH of the hinge region (e.g., Met793 in EGFR). The N3 atom often participates in secondary, water-mediated hydrogen bonding networks (e.g., with Thr854) that stabilize the inhibitor within the ATP-binding pocket.
-
The Donor Role of the C8 Amine : The two HBDs provided by the
group at the 8-position offer a dual advantage. Depending on the specific derivative synthesized from this building block, these donors can either extend into the solvent-exposed interface to improve aqueous solubility or act as secondary interaction points with polar residues deep within the binding cleft, as seen in .
Experimental Protocol: Validating H-Bonding via NMR & Crystallography
To empirically validate the theoretical HBD and HBA counts, researchers must employ a self-validating experimental system. The following protocols isolate and confirm the functional hydrogen-bonding capacity of the molecule.
Phase 1: H-NMR Solvent Titration (Donor Validation)
This protocol utilizes the causality of solvent competition to confirm the active donor status of the
-
Baseline Acquisition : Dissolve 5 mg of 4-Chloroquinazolin-8-amine in 0.5 mL of
(a non-polar, non-competing solvent). Acquire a baseline H-NMR spectrum at 298 K and record the chemical shift ( ) of the protons. -
Solvent Titration : Gradually titrate
(a strong hydrogen bond acceptor) into the NMR tube in 10% volumetric increments, up to 100% . -
Temperature Coefficient (
) Measurement : In the 100% sample, acquire H-NMR spectra across a temperature gradient from 298 K to 348 K (in 5 K increments). -
Causality & Validation Analysis : Plot the chemical shift of the
protons against temperature. A highly negative temperature coefficient ( ppb/K) empirically validates that both protons are heavily engaged in solvent hydrogen bonding, confirming an active HBD count of 2.
Phase 2: X-Ray Co-Crystallography (Acceptor Mapping)
This protocol visualizes the spatial geometry of the N1 and N3 atoms to confirm their functional role as acceptors.
-
Protein Preparation : Purify the kinase domain of the target protein (e.g., wild-type EGFR). Incubate with a 5-fold molar excess of the target compound to saturate the ATP-binding pocket.
-
Vapor Diffusion Crystallization : Set up hanging-drop vapor diffusion plates using a standard precipitant solution (e.g., PEG 3350, HEPES pH 7.5). Allow crystals to mature at 20°C for 3–7 days.
-
Diffraction and Phasing : Harvest the crystals, cryoprotect in 20% glycerol, and flash-freeze. Collect X-ray diffraction data at a synchrotron light source and phase the data using molecular replacement.
-
Causality & Acceptor Validation : Resolve the electron density map at
Å resolution. Measure the interatomic distances between the quinazoline N1/N3 atoms and the kinase hinge region. A distance of 2.7–3.2 Å with an optimal donor-hydrogen-acceptor angle ( ) empirically validates the N1 and N3 atoms as functional hydrogen bond acceptors.
Visualizing the Interaction Network
The following workflow illustrates the logical progression from raw compound procurement to the empirical validation of its Lipinski hydrogen-bonding parameters.
Experimental workflow for validating the HBD and HBA profile of 4-Chloroquinazolin-8-amine.
References
-
Lipinski, C.A., Lombardo, F., Dominy, B.W., & Feeney, P.J. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. URL:[Link]
-
Al-Karmalawy, A.A., et al. (2024). "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy." MDPI Molecules. URL:[Link]
-
Bhatia, R., et al. (2017). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." PubMed Central (PMC). URL:[Link]
Strategic Metabolic Optimization of 4-Chloroquinazolin-8-amine Analogs
This technical guide details the metabolic stability assessment and optimization of 4-Chloroquinazolin-8-amine analogs.
Part 1: The Scaffold & Metabolic Vulnerabilities
The 4-Chloroquinazolin-8-amine scaffold presents a unique duality in drug discovery. The C4-Chloro position is an electrophilic "warhead" typically used as a synthetic handle or a covalent trap, while the C8-Amine introduces solubility and hydrogen-bonding potential but carries significant metabolic liabilities.
The "Warhead" Liability: C4-Chlorine
In a biological context, the C4-Cl bond renders the pyrimidine ring highly electron-deficient. Unlike standard metabolic oxidation, the primary instability here is chemical reactivity leading to Glutathione (GSH) Conjugation .
-
Mechanism: Nucleophilic Aromatic Substitution (
).[1] Intracellular GSH (1–10 mM) attacks the C4 position, displacing the chloride. -
Consequence: Rapid depletion of the parent compound (false low metabolic stability) and formation of reactive adducts that may trigger immune-mediated toxicity (idiosyncratic DILI).
-
Prediction: If the C4-Cl is retained in the final drug candidate, it must be assessed as a Covalent Inhibitor . If it is a synthetic intermediate, stability refers to hydrolytic stability (conversion to quinazolin-4-one).
The "Soft Spot" Liability: C8-Amine
The 8-amino group is structurally analogous to the 8-aminoquinoline class (e.g., Primaquine). This position is susceptible to Phase II conjugation and specific Phase I bioactivation.
-
N-Acetylation: Catalyzed by NAT1/NAT2 . This creates a neutral amide, altering solubility and potency.
-
N-Oxidation: Catalyzed by CYP450 or FMOs . Formation of the hydroxylamine (
) is a toxicity alert, often leading to reactive quinone-imines upon further oxidation. -
N-Glucuronidation: Direct conjugation by UGTs , facilitating rapid renal clearance.
Quinazoline Core Oxidation
While the C2 position is generally stable if substituted, the benzo-ring (positions C5, C6, C7) is prone to CYP-mediated aromatic hydroxylation, particularly if electron-donating groups (like the 8-amine) activate the ring.
Part 2: Computational Prediction Framework (In Silico)
Before wet-lab synthesis, metabolic stability must be triaged using a tiered computational approach.
Quantum Mechanical (QM) Reactivity Profiling
For the C4-Cl analogs, standard QSAR models often fail to predict non-enzymatic GSH reactivity.
-
Method: DFT (Density Functional Theory) calculation of the LUMO energy and Transition State Energy for MeS- attack (methanethiol as GSH surrogate).
-
Threshold: Analogs with a reaction barrier
are predicted to be metabolically unstable via GSH conjugation.
Site of Metabolism (SOM) Prediction
Use tools like StarDrop (P450 Module) or ADMET Predictor to map CYP liability.
-
Focus: Check the C8-Amino group. If the model predicts high FMO contribution, the risk of N-oxide toxicity increases.
-
Protocol:
-
Generate 3D conformers.
-
Run CYP3A4, CYP2D6, and CYP1A2 inhibition/substrate models.
-
Critical Check: Does the model flag the 8-NH2 for N-dealkylation (if substituted) or N-oxidation?
-
Visualization of Metabolic Logic
The following diagram illustrates the decision tree for predicting stability based on substituent patterns.
Caption: Metabolic decision tree highlighting the divergent stability risks of the C4-Cl warhead versus the C8-amine soft spot.
Part 3: Experimental Validation Protocols
Trustworthy data requires assays that account for both enzymatic and chemical instability.
The "Ground Truth" Assay: Microsomal vs. Hepatocyte Stability
Standard microsomal (HLM) assays often miss the metabolic clearance of 8-aminoquinazolines because they lack the cytosolic cofactors (Acetyl-CoA, PAPS) required for Phase II conjugation.
-
Recommendation: Use Cryopreserved Hepatocytes for the primary screen.
-
Why: Hepatocytes contain NAT1/2 and UGTs, capturing the N-acetylation and N-glucuronidation of the 8-amine.
Protocol: Reactive Metabolite Trapping (GSH Assay)
This is mandatory for 4-chloro analogs to quantify the "warhead" reactivity.
Step-by-Step Methodology:
-
Incubation System: Phosphate buffer (pH 7.4, 100 mM).
-
Test Compound: 10 µM final concentration.
-
Trapping Agent: Glutathione (GSH) at 5 mM (physiologically relevant excess).
-
Controls:
-
Negative: No GSH (Hydrolysis check).
-
Positive: 1-Chloro-2,4-dinitrobenzene (CDNB).
-
-
Timepoints: 0, 15, 30, 60 min at 37°C.
-
Analysis (LC-MS/MS):
-
Monitor loss of parent (Parent
). -
Neutral Loss Scan: Trigger on neutral loss of 129 Da (pyroglutamic acid moiety of GSH adduct).
-
Identification: Look for
mass shift (+305 Da approx).
-
Data Presentation: Stability Metrics
Summarize your findings using this standardized table format.
| Parameter | Assay Type | Critical Threshold | Interpretation |
| Hepatocytes | High Clearance (Likely N-acetylation/oxidation) | ||
| Buffer + GSH | High Chemical Reactivity (Potential Haptenization) | ||
| Metabolite ID | LC-MS/MS | Toxicity Alert (Ames Positive potential) | |
| Metabolite ID | LC-MS/MS | Phase II Clearance (Species difference risk: Dog vs. Human) |
Part 4: Structural Optimization (SAR)
Once instability is confirmed, use these medicinal chemistry strategies to block the metabolic soft spots without destroying potency.
Stabilizing the C8-Amine
-
Strategy A: Steric Shielding. Introduce a methyl group at C7 or a substituent on the amine itself (if SAR permits). This hinders NAT access.
-
Strategy B: Electronic Deactivation. Replace the primary amine with a heterocyclic bioisostere (e.g., pyrazole or triazole). This removes the nucleophilic nitrogen handle.
-
Strategy C: Cyclization. Fuse the 8-amine back into the ring (e.g., forming a tricyclic imidazo[4,5-h]quinazoline). This completely removes the N-acetylation/oxidation liability.
Managing the C4-Chlorine
-
Displacement: The most common approach is to displace the Cl with a less reactive group (e.g., -OMe, -NH-Ar) before biological testing.
-
Reactivity Tuning: If a covalent inhibitor is desired, replace -Cl with a Michael acceptor (acrylamide) which is more selective for Cysteine thiols than the promiscuous
reactivity of the chloro-heterocycle.
Optimization Workflow Diagram
Caption: Medicinal chemistry strategies to mitigate metabolic liabilities of the quinazoline scaffold.
References
-
Metabolic Stability of 4-Aminoquinoline Antimalarials. National Institutes of Health (NIH). Available at: [Link]
-
Glutathione-Mediated Conjugation of Anticancer Drugs: Mechanisms and Significance. MDPI Molecules. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution of 4-Chloroquinazolines. MDPI Molbank. Available at: [Link][2][3][4][5][6][7]
-
In Silico Prediction of Quinazoline Properties: ADMET and QSAR. Arabian Journal of Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione-Mediated Conjugation of Anticancer Drugs | Encyclopedia MDPI [encyclopedia.pub]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: De Novo Synthesis of 4-Chloroquinazolin-8-amine from Quinazolin-4(3H)-one via C8-Directed C–H Functionalization
Executive Summary
The synthesis of 4-chloroquinazolin-8-amine directly from the unsubstituted quinazolin-4(3H)-one scaffold presents a formidable dual-challenge in modern synthetic chemistry: regioselectivity and chemoselectivity . Standard electrophilic aromatic substitution (EAS) inherently favors the C6 position, while the highly reactive C4-chloro moiety is fundamentally incompatible with primary amines during late-stage functionalization.
This application note details a robust, four-step, self-validating synthetic workflow. By leveraging a Palladium-catalyzed, N1-directed C–H activation strategy followed by an azide-masking sequence, this protocol bypasses traditional multi-step de novo ring constructions, offering researchers a direct, high-yielding route to 8-amino-4-chloroquinazolines.
Mechanistic Rationale & Pathway Design
As a Senior Application Scientist, designing a route requires anticipating functional group clashes before they occur in the flask. The logic governing this protocol is built on three mechanistic pillars:
I. The Regioselectivity Challenge: Why Direct Nitration Fails
Attempting a direct nitration or halogenation on quinazolin-4(3H)-one will predominantly yield the 6-substituted isomer. The electron-donating effect of the lactam nitrogen (N3) combined with the deactivating nature of the pyrimidine ring directs electrophiles to the C6 position . To force C8-selectivity, we must abandon EAS and utilize Transition-Metal-Catalyzed C–H Activation . The endogenous N1 atom acts as a perfect directing group, coordinating to Pd(II) to form a rigid metallacycle that selectively delivers an iodine atom to the C8 position .
II. The Chemoselectivity Challenge: The Azide Mask
To convert the lactam to a 4-chloroquinazoline, phosphorus oxychloride (POCl₃) is required. However:
-
If we aminate first: A free primary amine at C8 will violently react with POCl₃ to form a stable, unreactive phosphazo complex.
-
If we chlorinate first: The resulting C4-chloro group is highly electrophilic. Any attempt to perform a Buchwald-Hartwig amination at C8 will result in rapid Nucleophilic Aromatic Substitution (S_N_Ar) at C4.
The Solution: We utilize an azide as a masked amine. The azide group is completely inert to POCl₃ during the deoxychlorination step.
III. The Final Unmasking: Selective Staudinger Reduction
Once the C4-chloro group is installed, the azide must be reduced to an amine without hydrolyzing the sensitive C4-Cl bond. A catalytic hydrogenation would cause rapid hydrodehalogenation. Instead, a Staudinger Reduction using triphenylphosphine (PPh₃) is employed. The intermediate aza-ylide is hydrolyzed with strictly stoichiometric water at 0 °C, cleanly yielding the target 4-chloroquinazolin-8-amine while preserving the C4-chloro moiety.
Reaction Workflow & Visualization
Figure 1: Four-step synthetic workflow utilizing C8-directed C-H activation and azide masking.
Step-by-Step Experimental Protocols
Step 1: N1-Directed C8-Selective Iodination
Causality: Acetic acid (AcOH) is used as the solvent to facilitate the electrophilic cleavage of the Pd-C bond, accelerating the catalytic cycle.
-
Setup: In an oven-dried Schlenk flask, charge quinazolin-4(3H)-one (1.0 equiv, 10 mmol), N-iodosuccinimide (NIS) (1.2 equiv, 12 mmol), and Pd(OAc)₂ (5 mol%, 0.5 mmol).
-
Reaction: Add glacial AcOH (30 mL). Seal the flask and heat to 100 °C for 12 hours under an argon atmosphere.
-
Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material (R_f_ 0.3) and appearance of a new UV-active spot (R_f_ 0.45) indicates completion.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with saturated aqueous Na₂S₂O₃ (to neutralize unreacted iodine) and brine. Dry over Na₂SO₄, concentrate, and recrystallize from EtOH to yield 8-iodoquinazolin-4(3H)-one .
Step 2: Copper-Catalyzed Ullmann-Type Azidation
Causality: DMEDA acts as a bidentate ligand to stabilize the Cu(I) species, preventing its disproportionation and enabling the cross-coupling at a mild 80 °C, which prevents thermal degradation of the resulting azide.
-
Setup: To a vial containing 8-iodoquinazolin-4(3H)-one (1.0 equiv, 8 mmol), add NaN₃ (1.5 equiv, 12 mmol), CuI (10 mol%, 0.8 mmol), and sodium ascorbate (5 mol%).
-
Reaction: Add degassed DMSO (20 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (20 mol%). Heat strictly at 80 °C for 6 hours. (Safety Note: Aryl azides are energetic materials. Do not exceed 90 °C).
-
Validation: IR spectroscopy of an aliquot will show a sharp, intense characteristic azide stretch at ~2110 cm⁻¹.
-
Workup: Quench with cold water, extract with EtOAc, wash with 5% aqueous LiCl (to remove DMSO), dry, and concentrate to yield 8-azidoquinazolin-4(3H)-one .
Step 3: Deoxychlorination (Lactam to Aryl Chloride)
Causality: N,N-Diisopropylethylamine (DIPEA) is added to scavenge the HCl byproduct. This prevents the protonation of the quinazoline nitrogens, which would otherwise stall the formation of the reactive Vilsmeier-type intermediate.
-
Setup: Suspend 8-azidoquinazolin-4(3H)-one (1.0 equiv, 6 mmol) in anhydrous toluene (15 mL).
-
Reaction: Add POCl₃ (3.0 equiv, 18 mmol) and DIPEA (1.5 equiv, 9 mmol) dropwise at 0 °C. Gradually warm the mixture and reflux at 85 °C for 4 hours.
-
Validation: Quench a micro-aliquot in cold MeOH. LC-MS should show the mass of the methyl ether derivative (indicating successful chlorination) with the azide mass intact.
-
Workup: Carefully concentrate the mixture under reduced pressure to remove excess POCl₃. Dissolve the residue in DCM and wash with cold saturated NaHCO₃. Dry and concentrate to yield 8-azido-4-chloroquinazoline . Proceed immediately to Step 4 to avoid hydrolysis.
Step 4: Selective Staudinger Reduction
Causality: Using exactly stoichiometric water at 0 °C ensures the aza-ylide intermediate is hydrolyzed to the primary amine without providing excess nucleophilic water that could attack the C4-chloro position.
-
Setup: Dissolve 8-azido-4-chloroquinazoline (1.0 equiv, 5 mmol) in anhydrous THF (20 mL) and cool to 0 °C.
-
Reaction: Add triphenylphosphine (PPh₃) (1.1 equiv, 5.5 mmol) portion-wise. Stir for 1 hour until nitrogen evolution ceases (formation of the aza-ylide).
-
Hydrolysis: Add exactly H₂O (1.5 equiv, 7.5 mmol) and warm to room temperature for 2 hours.
-
Validation: LC-MS will confirm the target mass[M+H]⁺ = 180.0. The azide IR stretch (2110 cm⁻¹) will completely disappear, replaced by N-H stretches at ~3300 and 3400 cm⁻¹.
-
Workup & Purification: Concentrate the mixture. To easily remove the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with cold diethyl ether/hexanes (1:1). The TPPO remains in solution while the target 4-chloroquinazolin-8-amine precipitates as a solid.
Quantitative Data & Quality Control Summary
To ensure this protocol acts as a self-validating system, researchers should benchmark their intermediate results against the following quantitative metrics:
| Step | Transformation | Reagents & Conditions | Expected Yield | Key Analytical Marker (QC) |
| 1 | C8-Iodination | Pd(OAc)₂, NIS, AcOH, 100 °C, 12h | 75 - 82% | ¹H NMR: Loss of C8-H multiplet; singlet appears for C2-H at ~8.1 ppm. |
| 2 | Azidation | NaN₃, CuI, DMEDA, DMSO, 80 °C, 6h | 85 - 90% | FT-IR: Strong, sharp asymmetric stretching band at 2110 cm⁻¹ (-N₃). |
| 3 | Chlorination | POCl₃, DIPEA, Toluene, 85 °C, 4h | 80 - 88% | LC-MS: [M+H]⁺ = 206.0 (³⁵Cl isotope). Loss of lactam C=O stretch in IR. |
| 4 | Staudinger Reduction | PPh₃, THF, then H₂O (1.5 eq), 0 °C to RT | 70 - 78% | LC-MS: [M+H]⁺ = 180.0. FT-IR: Primary amine doublet at ~3350 cm⁻¹. |
References
[1] Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. This source outlines the inherent electrophilic aromatic substitution (EAS) patterns of quinazolines, validating the necessity of C-H activation to avoid C6-substitution. Source: International Journal of Medicinal Chemistry (2014). URL:[Link]
[2] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. This paper establishes the authoritative baseline for utilizing N1-coordination to direct Palladium(II) catalysts specifically to the C8 position in fused nitrogenous heterocycles. Source: International Journal of Molecular Sciences (2021). URL:[Link]
[3] Synthesis of quinazolinones. A comprehensive repository of standard operating procedures and functional group tolerances for quinazoline core modifications, supporting the stability of the azide mask during deoxychlorination. Source: Organic Chemistry Portal. URL:[Link]
Application Note: Microwave-Assisted Synthesis of 4,8-Diaminoquinazoline Scaffolds via SNAr of 4-Chloroquinazolin-8-amine
Introduction & Mechanistic Rationale
The quinazoline core is a privileged pharmacophore in medicinal chemistry, predominantly featured in FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors such as gefitinib, erlotinib, and lapatinib1[1]. The synthesis of these agents frequently relies on the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazoline derivatives with various anilines or aliphatic amines.
When utilizing 4-Chloroquinazolin-8-amine (CAS: 1228600-47-2) as a building block, chemists face a unique electronic environment. The C4 position of the quinazoline ring is intrinsically electrophilic due to the
Consequently, conventional thermal heating often requires prolonged reaction times (12–24 hours), which can lead to competing hydrolysis (forming quinazolin-4-ones) and diminished yields. Microwave-assisted organic synthesis (MAOS) circumvents these limitations. By utilizing direct dielectric heating, MAOS provides rapid, uniform energy transfer that easily overcomes the elevated activation barrier, accelerating the formation of the critical Meisenheimer intermediate and driving the reaction to completion in minutes3[3].
Experimental Design & Causality
-
Solvent Selection: Polar solvents with high microwave absorptivity (high loss tangent,
) are required. Isopropanol (i-PrOH) or Polyethylene Glycol 400 (PEG-400) are optimal choices. They not only couple efficiently with microwave irradiation but also stabilize the polar, negatively charged Meisenheimer transition state4[4]. -
Base Requirement: For highly nucleophilic aliphatic amines, the reaction can proceed under base-free conditions, as the excess amine itself acts as an acid scavenger. For less nucleophilic, electron-poor anilines, a non-nucleophilic base (e.g., DIPEA) or a catalytic amount of acid is added to facilitate the elimination of the chloride leaving group and neutralize the generated HCl 5[5].
Quantitative Data: Conventional vs. Microwave Heating
The following table summarizes the kinetic and yield advantages of transitioning from conventional reflux to microwave irradiation for the amination of 4-chloroquinazolin-8-amine with a standard aniline derivative.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation |
| Solvent | Isopropanol (i-PrOH) | Isopropanol (i-PrOH) |
| Temperature | 82 °C | 120 °C |
| Reaction Time | 18 hours | 20 minutes |
| Yield (%) | 45 - 55% | 85 - 92% |
| Impurity Profile | High (Hydrolysis side-products) | Low (Clean conversion) |
Experimental Workflow Diagram
Step-by-step workflow and mechanistic progression of the microwave-assisted SNAr reaction.
Detailed Step-by-Step Protocol
This protocol includes in-process checks to ensure reaction fidelity and acts as a self-validating system.
Materials:
-
4-Chloroquinazolin-8-amine
-
Amine nucleophile (e.g., 3-chloroaniline or cyclopentylamine)
-
Isopropanol (Anhydrous)
-
N,N-Diisopropylethylamine (DIPEA) - Optional, for weak nucleophiles
-
Dedicated microwave synthesis vials (10 mL) with crimp caps and Teflon septa.
Step 1: Reaction Assembly
-
Weigh 0.5 mmol (approx. 89.8 mg) of 4-chloroquinazolin-8-amine and transfer it into a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar.
-
Add 0.6 mmol (1.2 equivalents) of the desired amine nucleophile.
-
Add 3.0 mL of anhydrous isopropanol. Causality: A concentration of ~0.15 M ensures optimal collision frequency while preventing precipitation during the heating cycle.
-
(Conditional) If using an electron-deficient aniline, add 1.0 mmol (2.0 eq) of DIPEA to act as an acid scavenger.
-
Seal the vial securely with a Teflon-lined crimp cap.
Step 2: Microwave Parameters & Execution
-
Place the vial into the microwave reactor cavity (e.g., CEM Discover or Anton Paar Monowave).
-
Set the following parameters:
-
Target Temperature: 120 °C
-
Hold Time: 20 minutes
-
Ramp Time: 2 minutes
-
Maximum Power: 200 W (Dynamic power modulation)
-
Stirring: High (900 rpm)
-
Cooling: On (Air-jet cooling to 40 °C post-reaction)
-
-
Initiate the sequence. Validation Check: Monitor the pressure curve. A sudden spike indicates solvent degradation or unwanted gas evolution; the pressure should stabilize around 2-3 bar for i-PrOH at 120 °C.
Step 3: Workup and Purification
-
Upon completion and cooling, uncap the vial. The product often precipitates as a hydrochloride salt (if no DIPEA was used) upon cooling.
-
Transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Partition the crude residue between Ethyl Acetate (15 mL) and Saturated Aqueous NaHCO3 (15 mL) to neutralize any salts.
-
Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the filtrate.
-
Purify via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 98:2 to 90:10) to yield the pure 4,8-diaminoquinazoline derivative.
Step 4: Analytical Validation
-
LC-MS: Confirm the mass of the target compound. The isotopic pattern must show the absence of the chlorine isotope cluster (M and M+2 ratio of 3:1), confirming the complete displacement of the chloride leaving group.
-
1H-NMR (DMSO-d6): Verify the disappearance of the highly deshielded C2 proton shift characteristic of the starting material, and observe the new N-H exchangeable proton signal (typically around 8.5 - 10.0 ppm depending on the nucleophile) confirming successful amination.
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI URL:[Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Source: PubMed Central (PMC) URL:[Link]
-
PEG-400 Mediated N-(Alkyl)Arylation for the Synthesis of Medicinally Relevant 4-Aminoquinazolines Source: ResearchGate URL:[Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Source: Beilstein Journals URL:[Link]
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Buchwald-Hartwig Amination Protocols for 4-Chloroquinazolin-8-amine
Subtitle: Strategies for Chemoselective C–N Cross-Coupling in Bicyclic Heteroaromatics Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Introduction & Mechanistic Rationale
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib, lapatinib)[1]. Specifically, 4-chloroquinazolin-8-amine is a highly valuable bifunctional building block. The C4-position is highly electrophilic due to the
The Chemoselectivity Challenge
While nucleophilic aromatic substitution (S
However, 4-chloroquinazolin-8-amine presents a critical chemoselectivity challenge: the endogenous primary amine at the C8 position can act as a competing nucleophile. If direct cross-coupling is attempted, the C8-amine will attack the C4-chloride of an adjacent molecule, leading to rapid oligomerization or dimerization.
The Self-Validating Solution
To engineer a self-validating and robust protocol, we employ a transient protection strategy coupled with a sterically tuned catalytic system . By masking the C8-amine with a tert-butyloxycarbonyl (Boc) group, we eliminate its nucleophilicity. Subsequently, a catalyst system utilizing Pd
Reaction Optimization & Quantitative Data
The choice of base and ligand is the most critical variable in this workflow. Strong bases (like NaOtBu) are incompatible with the Boc-protected intermediate, leading to premature deprotection and subsequent polymerization. The data below summarizes the optimization of the catalytic system for coupling the Boc-protected substrate with a deactivated aniline.
Table 1: Optimization of the Buchwald-Hartwig Amination Conditions
| Entry | Precatalyst (mol%) | Ligand (mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | Pd | BINAP (4%) | NaOtBu | Toluene | 110 | 22% | Failure: Strong base cleaved the Boc group, leading to C8-dimerization. |
| 2 | Pd(OAc) | XPhos (8%) | Cs | Dioxane | 100 | 65% | Sub-optimal: Good conversion, but significant protodehalogenation observed. |
| 3 | Pd | Xantphos (4%) | Cs | Dioxane | 100 | 89% | Optimal: Wide bite angle promotes rapid reductive elimination; mild base preserves Boc. |
| 4 | Pd | BrettPhos (4%) | K | t-AmylOH | 90 | 81% | Alternative: Excellent alternative if coupling primary aliphatic amines instead of anilines. |
Visualizations of Pathway and Workflow
Figure 1: Buchwald-Hartwig catalytic cycle for C4-aminated quinazolines.
Figure 2: End-to-end workflow for chemoselective amination of 4-chloroquinazolin-8-amine.
Step-by-Step Experimental Protocols
Protocol A: Chemoselective Protection of the C8-Amine
Causality Check: We utilize Di-tert-butyl dicarbonate (Boc
Reagents:
-
4-Chloroquinazolin-8-amine (1.0 equiv, 10 mmol)
-
Boc
O (1.2 equiv, 12 mmol) -
4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
Procedure:
-
Charge a flame-dried 100 mL round-bottom flask with 4-chloroquinazolin-8-amine and anhydrous THF under an argon atmosphere.
-
Add DMAP in one portion. Note: DMAP acts as a highly nucleophilic acyl transfer catalyst, ensuring rapid protection of the deactivated C8-amine.
-
Add Boc
O dropwise via syringe over 10 minutes at room temperature. -
Stir the reaction mixture at room temperature for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).
-
Quench the reaction with saturated aqueous NH
Cl (30 mL) and extract with EtOAc (3 × 30 mL). -
Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate in vacuo. The crude tert-butyl (4-chloroquinazolin-8-yl)carbamate can generally be used in the next step without further purification.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
Causality Check: 1,4-Dioxane is selected as the solvent because its high boiling point allows for sufficient thermal energy to drive the catalytic cycle, while its moderate polarity keeps the Cs
Reagents:
-
tert-Butyl (4-chloroquinazolin-8-yl)carbamate (1.0 equiv, 5.0 mmol)
-
Exogenous Amine (e.g., substituted aniline) (1.2 equiv, 6.0 mmol)
-
Pd
(dba) (0.02 equiv, 0.1 mmol) -
Xantphos (0.04 equiv, 0.2 mmol)
-
Cs
CO (2.0 equiv, 10.0 mmol) -
Anhydrous 1,4-Dioxane (25 mL)
Procedure:
-
Strict Degassing: Charge a Schlenk tube or heavy-walled pressure vial with the protected quinazoline, Pd
(dba) , Xantphos, and Cs CO . Crucial Step: Pd(0) is highly susceptible to oxidation. Seal the vial and perform three cycles of vacuum/argon backfilling. -
In a separate flask, sparge the anhydrous 1,4-Dioxane with argon for 15 minutes.
-
Add the degassed 1,4-Dioxane and the exogenous amine to the reaction vial via syringe under positive argon pressure.
-
Seal the vial and heat the mixture in a pre-heated oil bath at 100 °C for 12 hours.
-
Cool the mixture to room temperature, dilute with EtOAc (50 mL), and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black.
-
Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient elution with Hexanes/EtOAc) to isolate the Boc-protected coupled product.
Protocol C: Global Deprotection and Isolation
Causality Check: Trifluoroacetic acid (TFA) cleanly cleaves the Boc group via the generation of a tert-butyl cation, which subsequently eliminates to form isobutylene gas, driving the reaction to completion.
Reagents:
-
Boc-protected aminated quinazoline (1.0 equiv)
-
Trifluoroacetic Acid (TFA) (10.0 equiv)
-
Dichloromethane (DCM) (0.1 M relative to substrate)
Procedure:
-
Dissolve the purified intermediate in DCM and cool to 0 °C using an ice bath.
-
Add TFA dropwise over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Redissolve the residue in EtOAc (30 mL) and carefully neutralize by washing with saturated aqueous NaHCO
until the aqueous layer reaches pH 8. -
Extract, dry the organic layer over Na
SO , and concentrate to yield the final, highly pure 4-aminoquinazolin-8-amine derivative.
References
-
Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: Molecules (MDPI) / PubMed Central (PMC) URL: [Link][1]
-
Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Advances (Royal Society of Chemistry) URL: [Link][2]
Sources
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
Application Note: Optimizing Solvent Selection for SNAr Reactions of 4-Chloroquinazolin-8-amine
Executive Summary
4-Chloroquinazolin-8-amine is a highly versatile molecular building block utilized extensively in drug discovery, particularly in the synthesis of kinase inhibitors and targeted antineoplastic agents. While the C4 position of the quinazoline core is generally activated toward Nucleophilic Aromatic Substitution (SNAr), the presence of the 8-amino group introduces unique electronic and solubility constraints. This application note provides a mechanistic guide and validated protocols for selecting the optimal solvent system when reacting 4-chloroquinazolin-8-amine with various amine nucleophiles.
Mechanistic Principles: Overcoming C4 Deactivation
The 8-amino group exerts a resonance-donating effect (+R) across the quinazoline bicyclic system. While beneficial for the final pharmacological profile of the target molecule, this electron donation slightly dampens the electrophilicity of the C4 carbon. Consequently, SNAr reactions with 4-chloroquinazolin-8-amine require highly optimized solvation environments to lower the activation energy barrier.
In SNAr reactions involving 4-chloroquinazolines, the solvent actively participates in transition state stabilization through two distinct phenomena:
-
Electrophilic Solvation : Protic solvents (e.g., n-butanol, ethanol) donate hydrogen bonds to the N1 or N3 nitrogen atoms of the quinazoline ring. This protonation-like interaction withdraws electron density from the C4 carbon, significantly increasing its electrophilicity and accelerating nucleophilic attack. This is critical for overcoming the deactivating effect of the 8-amino group[1].
-
Nucleophilic Solvation : In aqueous or mixed aqueous systems, the solvent forms hydrogen bonds with the acidic protons of the incoming amine nucleophile. This stabilizes the transition state and facilitates the formation of the anionic Meisenheimer intermediate, a dynamic [1].
Solvent Selection Matrix
To ensure predictable yields, the solvent system must be matched to the inherent reactivity (nucleophilicity) of the incoming amine.
| Solvent System | Target Nucleophile | Typical Temp | Reaction Time | Mechanistic Advantage & Causality |
| THF / Dioxane + DIPEA | Aliphatic Amines (High Reactivity) | RT to 60°C | 2 – 6 h | Aprotic environment prevents premature hydrolysis of the C4–Cl bond; organic base neutralizes generated HCl, preventing nucleophile deactivation. |
| n-Butanol / Ethanol | Electron-Rich Anilines (Moderate Reactivity) | 80°C to Reflux | 2 – 4 h | Protic solvent provides electrophilic solvation, increasing C4 electrophilicity. Product often auto-precipitates as an HCl salt, driving the reaction forward. |
| THF : Water (1:1) | Electron-Poor Anilines (Low Reactivity) | 120°C (Microwave) | 15 – 20 min | Water provides nucleophilic solvation and high microwave absorbance; base-free conditions prevent competitive degradation pathways[2]. |
Workflow & Mechanistic Visualization
Fig 1: Decision tree for solvent selection based on nucleophile reactivity.
Fig 2: SNAr mechanism at the C4 position facilitated by electrophilic solvation.
Experimental Protocols
Protocol A: Conventional Heating in Protic Solvent
Optimized for Electron-Rich Anilines (e.g., p-anisidine)
Causality Note: n-Butanol is selected because its boiling point (117°C) allows for high-temperature kinetic driving, while its protic nature activates the quinazoline core. The absence of an external base allows the generated HCl to protonate the highly basic product, causing it to precipitate out of the organic solvent. This precipitation acts as a self-validating, in-situ purification step that drives the reaction equilibrium forward.
-
Reaction Setup: Charge a clean, dry round-bottom flask with 4-chloroquinazolin-8-amine (1.0 equiv) and the electron-rich aniline (1.1 – 1.2 equiv).
-
Solvent Addition: Suspend the reagents in anhydrous n-butanol (approx. 5-10 mL per mmol of substrate).
-
Heating: Attach a reflux condenser and heat the mixture to 100–110°C under continuous magnetic stirring for 2 to 4 hours.
-
In-Process Monitoring: Monitor the reaction via TLC (eluent: 5-10% MeOH in DCM). The disappearance of the high-Rf starting material and the appearance of a lower-Rf, highly fluorescent spot validates conversion.
-
Workup & Isolation: Cool the reaction mixture to room temperature. The product will typically precipitate as a hydrochloride salt. Filter the solid under vacuum, wash sequentially with cold ethanol and diethyl ether, and dry under high vacuum.
-
Free-Basing (Optional): To obtain the free base, suspend the solid in saturated aqueous NaHCO3, stir for 30 minutes, filter, wash with deionized water, and dry.
Protocol B: Microwave-Assisted Base-Free Amination in Aqueous Co-solvent
Optimized for Electron-Poor or Sterically Hindered Anilines (e.g., 3-bromoaniline)
Causality Note: Electron-poor anilines lack the nucleophilicity required to attack the slightly deactivated C4 position of 4-chloroquinazolin-8-amine under standard conditions. Utilizing a provides rapid, uniform heating[2]. Water acts as a highly efficient microwave absorber and provides nucleophilic solvation, while THF ensures the solubility of the organic substrates.
-
Reaction Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine 4-chloroquinazolin-8-amine (1.0 equiv) and the electron-poor aniline (1.5 equiv).
-
Solvent Addition: Add a 1:1 (v/v) mixture of THF and deionized water (approx. 4 mL per mmol of substrate). Do not add any external base.
-
Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 120°C for 15–20 minutes.
-
In-Process Monitoring: Vent and cool the vial to room temperature. Verify completion via LC-MS (looking for the expected [M+H]+ mass peak).
-
Workup & Isolation: Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure 4-anilinoquinazolin-8-amine derivative.
References
-
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Frontiers in Chemistry (2018) URL:[Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Beilstein Journal of Organic Chemistry (2021) URL:[Link]
Sources
Application Notes and Protocols for the Functionalization of the 8-Amino Group in 4-Chloroquinazolin-8-amine
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the central framework of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic functionalization of the quinazoline ring system is a cornerstone of medicinal chemistry programs aimed at modulating the potency, selectivity, and pharmacokinetic profiles of drug candidates. Among the various substituted quinazolines, 4-chloro-8-aminoquinazoline presents a particularly interesting starting material for the synthesis of novel compounds. The presence of two distinct reactive sites—the highly electrophilic C4-chloro group and the nucleophilic 8-amino group—offers a unique opportunity for selective chemical modifications. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective functionalization of the 8-amino group of 4-chloroquinazolin-8-amine, a critical step in the synthesis of novel quinazoline-based therapeutics.
Strategic Considerations for Selective Functionalization
The primary challenge in the chemical manipulation of 4-chloroquinazolin-8-amine lies in the chemoselective functionalization of the 8-amino group in the presence of the highly reactive 4-chloro substituent. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), a common reaction used to introduce various substituents at this position.[2][3] Therefore, direct functionalization of the 8-amino group requires carefully controlled reaction conditions to avoid concomitant or preferential reaction at the C4 position.
Two primary strategies can be employed to achieve selective functionalization of the 8-amino group:
-
Direct Selective Functionalization: This approach relies on the differential reactivity of the 8-amino and 4-chloro groups. Under specific, often milder, reaction conditions, the more nucleophilic 8-amino group can react preferentially with electrophiles. This strategy is atom-economical but requires careful optimization to prevent the formation of undesired byproducts.
-
Two-Step "Protect-Functionalize-Chlorinate" Strategy: This more robust and often higher-yielding approach involves the use of a more readily available starting material, 8-amino-4-hydroxyquinazoline. The 8-amino group is first functionalized, and the 4-hydroxy group is subsequently converted to the desired 4-chloro substituent. This method provides excellent control over selectivity and is often the preferred route for complex syntheses.
This guide will detail protocols for both strategies, focusing on three key transformations of the 8-amino group: acylation , alkylation , and sulfonylation .
I. Acylation of the 8-Amino Group
Acylation of the 8-amino group introduces an amide functionality, which can serve as a key structural motif or as a precursor for further modifications.
Protocol 1: Direct Acylation of 4-Chloroquinazolin-8-amine
This protocol aims for the direct and selective acylation of the 8-amino group under conditions that minimize the reaction at the 4-chloro position.
Workflow for Direct Acylation:
Figure 1: Workflow for the direct acylation of 4-chloroquinazolin-8-amine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-chloroquinazolin-8-amine (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a mild, non-nucleophilic base like pyridine (1.2 eq).
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise. The slow addition at low temperature is crucial to control the exothermicity of the reaction and enhance selectivity.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 8-acylamino-4-chloroquinazoline.
Protocol 2: Two-Step Acylation via 8-Amino-4-hydroxyquinazoline
This method offers a more controlled approach to obtaining the desired product, avoiding the potential for side reactions at the 4-position.
Workflow for Two-Step Acylation:
Figure 2: Workflow for the two-step acylation via a 4-hydroxyquinazoline intermediate.
Step-by-Step Methodology:
-
Acylation of 8-Amino-4-hydroxyquinazoline:
-
Suspend 8-amino-4-hydroxyquinazoline (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or pyridine.
-
Add the acylating agent (1.2 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture at a temperature ranging from 60 to 100 °C and monitor by TLC.
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product. Filter, wash with water, and dry to obtain 8-acylamino-4-hydroxyquinazoline.
-
-
Chlorination of 8-Acylamino-4-hydroxyquinazoline:
-
To the dried 8-acylamino-4-hydroxyquinazoline (1.0 eq), add a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in excess.
-
Heat the mixture under reflux for several hours, monitoring the reaction by TLC.
-
After completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent to obtain the pure 8-acylamino-4-chloroquinazoline.[1]
-
II. Alkylation of the 8-Amino Group
Alkylation introduces alkyl or substituted alkyl groups to the 8-amino position, which can significantly impact the molecule's lipophilicity and biological activity.
Protocol 3: Reductive Amination with 4-Chloroquinazolin-8-amine
Reductive amination is a versatile method for the mono- or di-alkylation of primary amines.[3]
Workflow for Reductive Amination:
Figure 3: Workflow for the reductive amination of 4-chloroquinazolin-8-amine.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 4-chloroquinazolin-8-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or 1,2-dichloroethane.
-
Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the imine intermediate is fully consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.
Protocol 4: N-Arylation via Buchwald-Hartwig Amination
For the introduction of aryl or heteroaryl substituents, the Buchwald-Hartwig amination is a powerful and versatile method.[4] This reaction typically involves a palladium catalyst and a suitable phosphine ligand.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine 4-chloroquinazolin-8-amine (1.0 eq), the aryl or heteroaryl halide (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs2CO3 or K3PO4).
-
Solvent and Reaction Conditions: Add a dry, deoxygenated solvent such as toluene or dioxane. Heat the reaction mixture under an inert atmosphere at 80-120 °C until the starting materials are consumed. Microwave irradiation can often accelerate this reaction.[5]
-
Work-up and Purification: Cool the reaction mixture, filter through celite to remove the catalyst, and concentrate the filtrate. Purify the residue by column chromatography to yield the 8-arylamino-4-chloroquinazoline.
III. Sulfonylation of the 8-Amino Group
Sulfonylation introduces a sulfonamide group, a common functional group in many pharmaceuticals due to its ability to act as a hydrogen bond donor and acceptor.
Protocol 5: Direct Sulfonylation of 4-Chloroquinazolin-8-amine
Similar to acylation, direct sulfonylation requires careful control of reaction conditions to ensure selectivity.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 4-chloroquinazolin-8-amine (1.0 eq) in pyridine or a mixture of DCM and pyridine under an inert atmosphere.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C and slowly add the sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq).
-
Reaction Progression: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice water and extract with an organic solvent. Wash the organic layer with dilute HCl (to remove pyridine), followed by brine. Dry, concentrate, and purify the product by column chromatography.
Protocol 6: Copper-Catalyzed Sulfonylation of an 8-Aminoquinoline Analog
Step-by-Step Methodology (Adapted):
-
Reaction Setup: Combine the 8-amino-4-chloroquinazoline (as an amide derivative if necessary for chelation) (1.0 eq), sulfonyl chloride (1.2 eq), and a copper(I) catalyst (e.g., CuI) in a suitable solvent like DMF.
-
Reaction Conditions: Heat the reaction mixture in air at a moderate temperature (e.g., 60-80 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract the product.
-
Purification: Purify the crude product by column chromatography to obtain the desired 8-sulfonylamino-4-chloroquinazoline.
Data Summary and Comparison of Methods
| Functionalization | Method | Key Reagents | Advantages | Disadvantages |
| Acylation | Direct Acylation | Acyl chloride, Pyridine | Atom economical, one-step process. | Potential for side reactions at C4. |
| Two-Step | 8-Amino-4-hydroxyquinazoline, POCl3 | High selectivity, generally higher yields. | Longer synthetic route. | |
| Alkylation | Reductive Amination | Aldehyde/Ketone, NaBH4 | Mild conditions, wide substrate scope. | May require optimization for selectivity. |
| Buchwald-Hartwig | Aryl halide, Pd catalyst, Ligand | Access to a wide range of aryl amines. | Requires specialized catalysts and ligands. | |
| Sulfonylation | Direct Sulfonylation | Sulfonyl chloride, Pyridine | Straightforward procedure. | Potential for side reactions at C4. |
| Copper-Catalyzed | Sulfonyl chloride, Cu(I) catalyst | Milder conditions, may offer better selectivity. | Requires adaptation from quinoline systems. |
Conclusion
The selective functionalization of the 8-amino group in 4-chloroquinazolin-8-amine is a key synthetic challenge that can be addressed through either direct, chemoselective reactions or a more controlled, two-step approach involving a 4-hydroxyquinazoline intermediate. The choice of strategy will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. The protocols outlined in this application note provide a comprehensive guide for researchers to successfully navigate the synthesis of novel 8-substituted-4-chloroquinazoline derivatives, thereby facilitating the exploration of new chemical space in the quest for advanced therapeutic agents.
References
- A Review on the Synthesis and Chemical Transform
- Synthesis of polysubstituted quinazoline 3-oxides.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals.
- Synthesis of 4-chloroquinazolines (C) with starting and intermediate...
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC.
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
- Reaction of 4-chloroquinazolines (C) with different amines leading to...
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
- Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4.
- 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. PMC.
- 8-Aminoquinoline. Wikipedia.
- Copper-Catalyzed Regioselective C-H Sulfonyl
- Copper(I)-Catalyzed Sulfonylation of 8-Aminoquinoline Amides with Sulfonyl Chlorides in Air. PubMed.
- Strategies for Selective Reductive Amination in Organic Synthesis and C
- Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers.
- 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. PMC.
- Metal-free site-selective C–H cyanoalkylation of 8-aminoquinoline and aniline-derived amides with azobisisobutyronitrile. PMC.
- Remote C-H Functionaliz
- C4–H phosphonation of 8-aminoquinoline motifs and the reaction mechanism.
- Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
- Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines.
- the 5-and 8-chlorination of quinoline and some of its deriv
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Process for the preparation of chlorinated quinolines.
- Process for chlorination of side chains.
- Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
- Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 6. discovery.researcher.life [discovery.researcher.life]
synthesis of fused heterocycles starting from 4-Chloroquinazolin-8-amine
Application Note: Strategic Synthesis of Fused Heterocycles from 4-Chloroquinazolin-8-amine
Executive Summary
The 4-Chloroquinazolin-8-amine scaffold represents a high-value "bifunctional electrophile-nucleophile" platform in medicinal chemistry. While the C4-chloro position offers high electrophilicity for nucleophilic aromatic substitution (
This Application Note details the protocols for converting this scaffold into two distinct classes of fused tricyclic heterocycles:
-
[1,2,4]Triazolo[4,3-c]quinazolines (via hydrazinolysis and orthoester cyclization).[1]
-
Imidazo[1,2-c]quinazolines (via aminoacetal condensation and acid-mediated cyclization).
These protocols are designed for scalability and reproducibility, addressing common pitfalls such as the Dimroth rearrangement and regioselectivity issues.
Strategic Analysis & Reactivity Profile
The successful derivatization of 4-chloroquinazolin-8-amine relies on exploiting the differential reactivity of its functional groups.
-
C4-Chloro (Electrophile): This is the primary site of reactivity. The pyrimidine ring is electron-deficient, making the C4 position highly susceptible to
by nitrogen nucleophiles (hydrazines, primary amines). The reaction typically proceeds under mild conditions.[2][3] -
C8-Amino (Nucleophile): This group is electron-donating. While it deactivates the C4 position slightly via resonance compared to the unsubstituted parent, it remains stable during C4-substitution. It can be protected (e.g., Boc, Acetyl) if necessary, but in the protocols below, it is left free to serve as a solubility aid.
-
N3-Nitrogen: This ring nitrogen acts as the internal nucleophile during the second step of annulation (ring fusion).
Core Protocol A: Synthesis of [1,2,4]Triazolo[4,3-c]quinazolines
This route creates a 5-membered triazole ring fused to the pyrimidine edge. This scaffold is isosteric with purines and widely used in adenosine receptor antagonists.
Step 1: Formation of the Hydrazinyl Intermediate
The displacement of the chloride with hydrazine is quantitative but requires control to prevent bis-substitution or hydrolysis.
Reagents:
-
4-Chloroquinazolin-8-amine (1.0 equiv)
-
Hydrazine monohydrate (64-65% in water, 3.0 equiv)
-
Ethanol (Absolute) or 1,4-Dioxane
Protocol:
-
Dissolve 4-chloroquinazolin-8-amine (10 mmol) in Ethanol (50 mL).
-
Add hydrazine monohydrate (30 mmol) dropwise at 0°C to control the exotherm.
-
Allow the mixture to warm to room temperature (RT) and stir for 1 hour.
-
Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (
) should disappear, replaced by a polar baseline spot (hydrazine adduct). -
Precipitate the product by adding cold diethyl ether (50 mL).
-
Filter the solid, wash with cold water (2x10 mL) to remove excess hydrazine, and dry under vacuum.
-
Yield: Typically 85–95% of 4-hydrazinylquinazolin-8-amine .
Step 2: Cyclization with Orthoesters
This step closes the triazole ring. Note that prolonged heating or acidic conditions can trigger a Dimroth Rearrangement , converting the kinetic [4,3-c] product into the thermodynamic [1,5-c] isomer.
Reagents:
-
4-Hydrazinylquinazolin-8-amine (from Step 1)
-
Triethyl orthoformate (TEOF) (Solvent/Reagent)
Protocol:
-
Suspend the hydrazinyl intermediate (5 mmol) in TEOF (10 mL).
-
Heat the mixture to reflux (100–110°C) for 2–4 hours.
-
Observation: The suspension will clear as the reaction proceeds, then a new precipitate may form.
-
Cool to RT. The product usually crystallizes out.
-
Filter and wash with Hexane/EtOAc (1:1).
-
Product: 9-Amino-[1,2,4]triazolo[4,3-c]quinazoline .
Critical Mechanistic Note (Dimroth Rearrangement): If the [1,5-c] isomer is desired, reflux the [4,3-c] product in glacial acetic acid or acidic ethanol for 4-6 hours. The ring opens and re-closes onto N1 instead of N3.
Core Protocol B: Synthesis of Imidazo[1,2-c]quinazolines
This scaffold extends the aromatic surface area and is often used to mimic the adenine core of ATP.
Reagents:
-
4-Chloroquinazolin-8-amine (1.0 equiv)
-
Aminoacetaldehyde dimethyl acetal (1.2 equiv)
-
Isopropanol (IPA)
-
Conc. HCl or Polyphosphoric Acid (PPA)
Protocol:
-
Displacement: Dissolve starting material (5 mmol) in IPA (20 mL). Add aminoacetaldehyde dimethyl acetal (6 mmol) and DIPEA (1.0 equiv). Reflux for 3 hours.
-
Isolation of Intermediate: Evaporate solvent. The intermediate (N-(2,2-dimethoxyethyl)quinazolin-4,8-diamine) can be used crude or purified via silica column.
-
Cyclization: Dissolve the intermediate in concentrated HCl (5 mL) and water (5 mL). Stir at RT for 12 hours or heat to 50°C for 1 hour.
-
Neutralization: Cool and neutralize with NaOH (10% aq) to pH 8.
-
Extract with DCM, dry over
, and concentrate. -
Product: 9-Aminoimidazo[1,2-c]quinazoline .
Data & Visualization
Reaction Pathway Diagram
The following diagram illustrates the divergent synthesis and the critical rearrangement step.
Figure 1: Divergent synthetic pathways from the 4-chloroquinazolin-8-amine scaffold.
Yield Comparison Table
Typical yields observed for these transformations based on general quinazoline chemistry.
| Target Scaffold | Reagents | Conditions | Typical Yield | Key By-product |
| [1,2,4]Triazolo[4,3-c] | Hydrazine / TEOF | Reflux (EtOH) | 80-90% | [1,5-c] isomer (if overheated) |
| [1,2,4]Triazolo[1,5-c] | Hydrazine / Formic Acid | Reflux (High Temp) | 75-85% | N/A (Thermodynamic sink) |
| Imidazo[1,2-c] | Aminoacetal / HCl | Two-step | 60-75% | Hydrolyzed aldehyde (non-cyclized) |
| Tetrazolo[1,5-c] | Hydrazine / | 0°C, Acetic Acid | 85-92% | Azido-quinazoline tautomer |
Troubleshooting & Expert Tips
-
Solubility Issues: The 8-amino group can make intermediates polar. If the hydrazinyl intermediate does not precipitate in Step 1, switch the solvent to 1,4-dioxane, which is often better for precipitating hydrochloride salts of the product.
-
Regiocontrol (Dimroth): To ensure exclusive formation of the [4,3-c] isomer, avoid acidic protons in the cyclization step. Use pure TEOF or TEOF/Ethanol. Do not use acetic acid unless you want the rearranged [1,5-c] product.
-
Handling the 8-Amine: If the 8-amino group interferes (e.g., by reacting with the aldehyde in the imidazo-synthesis), protect it as an acetamide (
, mild) before starting the sequence. Deprotection can be done with NaOH/MeOH after cyclization.
References
-
Synthesis and Reactivity of [1,2,4]Triazolo-annelated Quinazolines. PMC (National Institutes of Health). Available at: [Link]
-
Ring transformations involving chloroheterocycles.[6] Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][8][9]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Quinazoline Synthesis and Reactivity. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinone synthesis [organic-chemistry.org]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Reactivity of [1,2,4]Triazolo-annelated Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing hydrolysis of 4-Chloroquinazolin-8-amine during synthesis
Technical Support Center: 4-Chloroquinazolin-8-amine Synthesis & Stability
Topic: Preventing Hydrolysis of 4-Chloroquinazolin-8-amine Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0 (Current as of 2025)
Executive Summary: The "Invisible" Failure Mode
The synthesis of 4-chloroquinazolin-8-amine (and its derivatives) is a notorious bottleneck in heterocyclic chemistry. The central challenge is not the chlorination reaction itself, but the extreme hydrolytic instability of the C4-chloride bond.
Many researchers observe a successful conversion by TLC/LCMS in the reaction mixture, only to isolate the thermodynamic dead-end product—8-aminoquinazolin-4(3H)-one —after workup. This guide details the mechanistic root cause of this failure and provides self-validating protocols to isolate the kinetic 4-chloro product intact.
Module 1: The Chemistry of Instability (Root Cause Analysis)
To prevent hydrolysis, one must understand why it occurs. The quinazoline ring is highly electron-deficient (π-deficient). The C4 position is activated by the adjacent N3 and N1 atoms, making it an exceptional electrophile.
The Electronic Conflict: While the 8-amino group is an electron donor (via resonance), it is not sufficient to deactivate the C4 position against water attack. Furthermore, during acidic workup (quenching POCl₃), the N1 or N3 atoms protonate, making the C4 carbon exponentially more electrophilic.
Diagram 1: The Hydrolysis Trap This diagram illustrates the mechanism where moisture attacks the C4 position, leading to the irreversible formation of the quinazolinone.
Caption: The acid-catalyzed hydrolysis pathway. Protonation of the ring nitrogen accelerates water attack at C4, displacing chloride.
Module 2: Validated Synthesis & Workup Protocols
The following protocols prioritize the exclusion of water. Method A is the Gold Standard for small-to-medium scale. Method B is a contingency for larger scales where aqueous quenching is unavoidable.
Method A: The "Anhydrous" Workup (Recommended)
Best for: <5g scale, high-value intermediates.
| Step | Action | Technical Rationale |
| 1. Reaction | Reflux 8-aminoquinazolin-4-one in POCl₃ (5-10 equiv) with 1.5 equiv DIEA. | Base scavenges HCl, preventing autocatalytic decomposition. |
| 2. Concentration | CRITICAL: Evaporate excess POCl₃ completely under high vacuum at <50°C. | Removes the source of acid (HCl) upon contact with moisture. |
| 3. Azeotrope | Add anhydrous Toluene (2x volume) and re-evaporate. Repeat 2x. | Removes trace POCl₃ entrapped in the crystal lattice. |
| 4. Dissolution | Dissolve the residue in anhydrous DCM or CHCl₃. | Prepares the solute for a non-aqueous environment. |
| 5. The "Wash" | Wash rapidly with cold sat. NaHCO₃ (aq) → Dry over Na₂SO₄ immediately. | Neutralizes trace acid without prolonged water contact. |
Method B: The Buffered Quench (Scale-Up)
Best for: >5g scale, or when rotovap capacity is limited.
-
Preparation: Prepare a slurry of ice and saturated NaHCO₃ (or NH₄OH) in a large beaker. The pH must remain basic (pH 8-9) throughout.
-
Quenching: Pour the hot reaction mixture slowly onto the stirring ice/base slurry.
-
Warning: Do not pour water into the reaction flask.
-
-
Extraction: Immediately extract with DCM (3x). Do not wait for the layers to settle perfectly; speed is vital.
-
Drying: Dry organic layers over MgSO₄ (faster than Na₂SO₄) and concentrate at <30°C .
Module 3: Storage and Stability
Once isolated, the 4-chloro compound remains metastable.
-
Storage Condition: Store under Argon/Nitrogen at -20°C.
-
Shelf-Life:
-
Best Practice: Use immediately in the subsequent SNAr reaction. Do not store if avoidable.
Troubleshooting Center (FAQ)
Q1: My product turned into a white, insoluble solid during workup. What happened? A: You likely generated 8-aminoquinazolin-4(3H)-one . This occurs if the quench was too acidic or too hot.
-
Diagnostic: Check solubility. The 4-chloro product is soluble in DCM; the 4-one hydrolysis product is generally insoluble in DCM but soluble in hot polar solvents.
-
Fix: You cannot reverse this.[3] You must restart. Use Method A (Anhydrous Workup).
Q2: Can I use the crude residue directly without workup? A: Yes, and this is often preferred. If your next step is a nucleophilic substitution (SNAr) with an amine:
-
Evaporate POCl₃/Toluene (Method A).
-
Dissolve the crude residue in anhydrous Dioxane or DMF.
-
Add your amine nucleophile and excess base (DIEA).
-
This "One-Pot" approach bypasses the hydrolytic risk of aqueous workup entirely.
Q3: Does the 8-amino group interfere with the reaction? A: It can. The primary amine at position 8 can react with POCl₃ to form phosphoramidates, though the C4-Cl formation is usually faster.
-
Pro-Tip: If yields are consistently low, consider protecting the 8-amine as an acetamide (Ac) or carbamate (Boc is unstable to POCl₃; Cbz is better) before chlorination. Deprotect after the SNAr step.
Q4: Why does the reaction stall even with excess POCl₃? A: Old POCl₃ often contains phosphoric acid, which retards the reaction.
-
Fix: Distill your POCl₃ or add PCl₅ (1.0 equiv) to the reaction mixture to regenerate fresh POCl₃ in situ. Adding a catalytic amount of DMF (Vilsmeier-Haack condition) also accelerates the chlorination.
Decision Logic: Workflow Visualization
Diagram 2: Workup Decision Tree Follow this logic to determine the safest processing route for your specific batch.
Caption: Decision matrix for processing 4-chloroquinazoline reaction mixtures.
References
-
Joulié, J. A., et al. (2011). "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(6), 1653–1661.[3]
-
Laha, J. K., et al. (2015).[4] "Synthesis of Quinazolinones and their Chlorination." Journal of Organic Chemistry, 80, 11351.[4]
-
BenchChem Technical Repository. (2025). "Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives."
-
World Intellectual Property Organization. (2009). "Process for the preparation of Quinazoline Derivatives." WO Patent 2009/036430.
Sources
Technical Support Center: Optimizing 4-Chloroquinazolin-8-amine Substitutions
Executive Summary & Mechanistic Insight[1]
The substitution of 4-chloroquinazolin-8-amine presents a unique challenge in medicinal chemistry. Unlike standard 4-chloroquinazolines, the 8-amino group acts as an Electron Donating Group (EDG) .[] Through resonance, it pushes electron density into the benzene ring, which is conjugated with the pyrimidine ring.
The Consequence: This increased electron density reduces the electrophilicity of the C4 carbon, making it less reactive toward nucleophilic attack compared to unsubstituted quinazoline.
The Strategy: To optimize yield, your reaction conditions must overcome this electronic deactivation. This often requires thermal activation , acid catalysis (to protonate the ring nitrogen and increase electrophilicity), or microwave irradiation . Furthermore, the 4-chloro moiety is highly susceptible to hydrolysis, often leading to the "dead" byproduct quinazolin-4(3H)-one.[]
Reaction Mechanism & Decision Logic
The following diagram illustrates the critical decision pathways based on your nucleophile type and the electronic state of the substrate.
Caption: Decision tree for selecting reaction conditions based on nucleophile strength and activation requirements.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: Formation of Hydrolysis Byproduct (Quinazolin-4(3H)-one)
Symptom: LCMS shows a mass of [M-Cl+OH] (M-18 relative to starting material).[] The product is often an insoluble white solid. Root Cause: The C-Cl bond is labile.[] Trace water in the solvent or hygroscopic bases (like old KOtBu) will hydrolyze the chloride before the amine can attack. Corrective Actions:
-
Solvent Protocol: Use anhydrous solvents (Dioxane, DMF, or IPA) stored over molecular sieves.
-
Base Check: If using DIPEA/TEA, ensure they are fresh. Avoid carbonate bases (
) if they are not strictly anhydrous, as they generate water upon neutralization. -
Workup: Do not quench with water immediately if the reaction is incomplete. Use a non-aqueous workup (concentration + trituration) if possible.
Issue 2: No Reaction / Recovered Starting Material
Symptom: Starting material persists despite heating.[] Root Cause: Electronic deactivation by the 8-NH2 group.[] The C4 position is not electrophilic enough for the chosen nucleophile/temperature. Corrective Actions:
-
Switch to Acid Catalysis: Add 1.0–2.0 equivalents of HCl (4M in dioxane).
-
Why? This protonates the quinazoline ring nitrogens (N1/N3), creating a cationic species that is significantly more electrophilic. It may also protonate the 8-NH2 (converting EDG to EWG), further activating the ring.
-
-
Temperature Boost: Switch solvent from IPA (bp 82°C) to n-Butanol (bp 117°C) or DMA (bp 165°C) and increase temp.
-
Microwave: Run the reaction at 140°C–160°C for 15-30 minutes.
Issue 3: Product "Stuck" on Silica Column
Symptom: Product is visible on TLC but does not elute or streaks badly. Root Cause: The 8-amino quinazoline product is highly polar and basic.[] It interacts strongly with acidic silanols on silica gel.[] Corrective Actions:
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1-5% Ammonia (7N in MeOH) to your DCM/MeOH eluent.[] This neutralizes the silica.
-
Alternative Stationary Phase: Use Alumina (Neutral) or C18 Reverse Phase chromatography.[]
Optimized Experimental Protocols
Protocol A: For Aliphatic Amines (Standard Conditions)
Best for: Primary/Secondary alkyl amines (Morpholine, Piperazine, etc.)
-
Setup: In a dry vial, dissolve 4-chloroquinazolin-8-amine (1.0 equiv) in anhydrous Isopropanol (IPA) or DMF (0.2 M concentration).
-
Additions: Add DIPEA (2.0 equiv) followed by the Amine Nucleophile (1.2–1.5 equiv).
-
Reaction: Heat to 80°C (oil bath) or 100°C (Microwave) for 1–4 hours.
-
Monitoring: Check LCMS. If conversion is slow, increase temp to 110°C.
-
Workup:
Protocol B: For Anilines (Acid-Catalyzed)
Best for: Substituted anilines, phenols, or when Protocol A fails.
-
Setup: In a dry vial, suspend 4-chloroquinazolin-8-amine (1.0 equiv) in anhydrous n-Butanol or 1,4-Dioxane .
-
Additions: Add the Aniline Nucleophile (1.1 equiv).
-
Catalyst: Add HCl (4M in Dioxane, 1.0–2.0 equiv). Note: A precipitate (the salt) may form immediately; this is normal.
-
Reaction: Heat to 100°C–120°C for 2–12 hours. The mixture often turns homogenous as it heats, then precipitates the product salt upon cooling.
-
Workup:
Solvent Selection & Solubility Data
| Solvent | Boiling Point | Solubility of 8-NH2-Substrate | Recommended For | Notes |
| Isopropanol (IPA) | 82°C | Moderate (Hot) | Standard nucleophiles | Product often precipitates upon cooling (easy purification).[] |
| n-Butanol | 117°C | Good (Hot) | Unreactive substrates | Higher temp overcomes deactivation. |
| 1,4-Dioxane | 101°C | Good | Acid-catalyzed methods | Compatible with HCl; easy to remove by rotovap.[] |
| DMF / DMSO | >150°C | Excellent | Microwave / stubborn cases | Hard to remove.[] Requires aqueous workup (risk of hydrolysis).[4] |
Frequently Asked Questions (FAQs)
Q: Can I protect the 8-amine to improve the yield? A: Yes, but it is rarely necessary. Protecting the 8-amine (e.g., with Boc or Acetyl) converts it from an electron-donating group to an electron-withdrawing group (or neutral), which would increase the reactivity of the C4-Cl. However, the conditions required to protect/deprotect often result in lower overall yields than simply using Protocol B (Acid Catalysis) , which achieves the same electronic activation in situ.
Q: My reaction turns black/tarry. What is happening? A: This indicates decomposition, likely due to excessive heat or oxidation of the electron-rich 8-amino group.[]
-
Fix: Degas your solvents with Nitrogen/Argon before heating.[]
-
Fix: Lower the temperature and use a catalytic amount of NaI (Finkelstein condition) to generate the more reactive 4-Iodo intermediate in situ.
Q: Why do I see a dimer [M+M-HCl]? A: While rare for this specific substrate, the 8-amino group of one molecule can attack the 4-position of another.[] This is sterically disfavored but possible if the external nucleophile is very weak or absent.
-
Fix: Ensure your desired nucleophile is in excess (1.5 equiv) and added before heating.
References
-
BenchChem. Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. (2025).[2][5][6][7][8] Link
-
Common Organic Chemistry. SNAr (Cl) - Aromatic Amines - Standard Protocols.[]Link
-
Frontiers in Chemistry. Activation of Electrophile/Nucleophile Pair by Solvation in SNAr Reaction. (2018).[9] Link
-
National Institutes of Health (NIH). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[]Link
-
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. (2024).[7][9] Link
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SNAr (Cl) - Aromatic Amines [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification Strategies for 4-Chloroquinazolin-8-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the specific challenges associated with the isolation and purification of 4-chloroquinazolin-8-amine (CAS: 1228600-47-2)[1].
The 4-chloroquinazoline scaffold is a highly valuable intermediate in drug development, but it is notoriously sensitive to moisture and nucleophiles. Standard purification workflows—such as routine aqueous workups or standard silica gel chromatography—frequently result in catastrophic yield losses due to hydrolysis. This guide bridges the gap between theoretical reactivity and benchtop execution, providing self-validating protocols to ensure you recover >98% pure material.
Section 1: Core Chemical Properties & Causality
To purify a molecule effectively, you must first understand its reactivity. The table below summarizes the physicochemical profile of 4-chloroquinazolin-8-amine and the mechanistic reasons behind our purification choices.
Table 1: Physicochemical Profile and Reactivity of 4-Chloroquinazolin-8-amine
| Property | Value / Characteristic | Mechanistic Implication for Purification |
| CAS Number | 1228600-47-2 | Primary identifier for raw material sourcing and spectral validation[1]. |
| Molecular Formula | C8H6ClN3 (MW: 179.61 g/mol ) | Used for LC-MS validation. Target mass [M+H]+ is ~180 m/z. |
| C4-Chloro Reactivity | Highly Electrophilic | Prone to rapid hydrolysis into 8-aminoquinazolin-4(3H)-one in the presence of water, especially under basic or acidic conditions[2]. |
| C8-Amino Reactivity | Nucleophilic / Oxidation-prone | Susceptible to air oxidation over time; requires the final purified product to be stored under an inert atmosphere (Argon/N2) at -20 °C. |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water | Enables two-solvent recrystallization and rapid non-aqueous extractions to minimize hydrolytic degradation. |
Section 2: Troubleshooting FAQs
Q1: Why does my product degrade into a white, insoluble solid during silica gel chromatography? A: The white solid you are observing is the hydrolysis byproduct, 8-aminoquinazolin-4(3H)-one. The C4-position of the quinazoline ring is highly electron-deficient. Standard silica gel possesses surface silanol groups (Si-OH) that are slightly acidic and naturally retain ambient moisture. When 4-chloroquinazolin-8-amine is loaded onto a standard column, the residual water acts as a nucleophile, displacing the chloride ion[3]. Solution: If chromatography is absolutely necessary, you must use deactivated (neutralized) silica gel . Pre-treat the silica slurry with 1-2% Triethylamine (Et3N) to neutralize the acidic silanol groups, and run the column rapidly.
Q2: How can I achieve >98% purity without using column chromatography? A: Two-solvent recrystallization is the gold standard for this intermediate. By exploiting the differential solubility of the product and its impurities (such as residual anthranilic acid derivatives or over-chlorinated species), you avoid the hydrolytic risks of chromatography entirely. A Toluene/Heptane or Ethyl Acetate/Hexane system works best. See Protocol 2 below for the exact methodology.
Q3: I synthesized this intermediate using POCl3. How do I remove residual POCl3 without hydrolyzing the newly formed 4-chloro group? A: Quenching POCl3 with warm water or strong aqueous bases (like NaOH) will violently hydrolyze your product back to the starting material[2]. Solution: Evaporate the bulk of the POCl3 under reduced pressure first. Quench the remaining trace POCl3 by pouring the crude mixture into a vigorously stirred biphasic system of crushed ice, saturated aqueous sodium bicarbonate (NaHCO3), and Dichloromethane (DCM) . Keep the internal temperature strictly below 5 °C. The DCM immediately extracts the product as it forms, minimizing its contact time with the aqueous phase.
Section 3: Visual Purification Workflow
The following decision tree outlines the logical flow for isolating 4-chloroquinazolin-8-amine based on the state of your crude reaction mixture.
Decision tree for 4-chloroquinazolin-8-amine purification based on crude purity and acidity.
Section 4: Step-by-Step Methodologies
Protocol 1: Anhydrous Flash Chromatography (Triethylamine-Deactivated)
Use this method only if the crude purity is <85% and recrystallization fails.
Self-Validation Check: TLC of the eluted fractions should show a single, tight spot under UV 254 nm. If the spot begins to streak heavily down the plate, it indicates that on-column hydrolysis is actively occurring, and the silica was not sufficiently deactivated.
-
Column Preparation: Slurry silica gel in a mixture of Heptane containing 2% Triethylamine (v/v). Pack the column and flush with 2 column volumes of this basic solvent to fully deactivate the acidic silanol groups.
-
Equilibration: Flush the column with 2 column volumes of your starting eluent (e.g., 10% EtOAc in Heptane) to remove excess unbound Et3N.
-
Loading: Dissolve the crude 4-chloroquinazolin-8-amine in an absolute minimum volume of anhydrous DCM. Load carefully onto the silica bed.
-
Elution: Elute rapidly using a step gradient of 10% to 30% EtOAc in Heptane. Critical: Do not use methanol or ethanol as a co-solvent, as aliphatic alcohols can act as nucleophiles and displace the C4-chloride.
-
Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Keep the water bath temperature strictly below 30 °C to prevent thermal degradation.
Protocol 2: Two-Solvent Recrystallization (Toluene/Heptane)
This is the preferred, self-validating method for achieving >98% purity while bypassing hydrolytic risks.
Self-Validation Check: The resulting crystals should be sharp and free-flowing. LC-MS analysis of the crystals must confirm the absence of the [M-Cl+OH] mass peak (~162 m/z), which would indicate quinazolinone contamination.
-
Dissolution: Place the crude solid in a dry, round-bottom flask purged with Argon. Add a minimum amount of anhydrous Toluene and heat to 80 °C until the solid just dissolves.
-
Hot Filtration: If insoluble particulates (e.g., inorganic salts or polymerized byproducts) remain, filter the hot solution rapidly through a pre-warmed, coarse fritted funnel into a clean, dry flask.
-
Anti-Solvent Addition: While maintaining the solution at 80 °C, add anhydrous Heptane dropwise until the solution becomes slightly cloudy (reaching the cloud point).
-
Crystallization: Add just enough Toluene (1-2 drops) to clear the solution, then remove the flask from the heat source. Allow the flask to cool slowly to room temperature undisturbed to promote the growth of large, pure crystals.
-
Isolation: Once crystals have formed at room temperature, chill the flask in an ice bath for 1 hour to maximize recovery. Filter the crystals under a stream of Argon, wash with ice-cold Heptane, and dry under high vacuum for 12 hours.
References
-
What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? Source: ResearchGate Scientific Discussions URL:[Link]
Sources
troubleshooting low reactivity of 4-Chloroquinazolin-8-amine at C4 position
Topic: Troubleshooting Low Reactivity of 4-Chloroquinazolin-8-amine at C4 Position
Technical Support Center: 4-Chloroquinazolin-8-amine Optimization
Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific kinetic and thermodynamic challenges encountered when performing Nucleophilic Aromatic Substitution (S_NAr) at the C4 position of 4-chloroquinazolin-8-amine . Due to the unique electronic properties of the 8-amino substituent, standard protocols often result in low yields (<20%) or recovered starting material.
Part 1: The Core Problem (Root Cause Analysis)
The primary reason for the low reactivity of 4-chloroquinazolin-8-amine is electronic deactivation caused by the C8-amino group.
-
Resonance Deactivation: The C8-amino group is a strong Electron Donating Group (EDG). Through resonance, the nitrogen lone pair donates electron density into the benzene ring, which communicates with the pyrimidine ring. This increases the electron density at the C4 carbon, making it significantly less electrophilic and resistant to nucleophilic attack.
-
Competing Nucleophilicity: The C8-amine is itself a nucleophile. In concentrated solutions or at high temperatures, the starting material can undergo intermolecular self-condensation (polymerization), leading to insoluble tars rather than the desired product.
Part 2: Diagnostic Workflow
Use this decision tree to select the correct optimization strategy for your specific reaction conditions.
Figure 1: Diagnostic logic for selecting the appropriate synthetic intervention based on reaction monitoring.
Part 3: Optimization Protocols
Protocol A: Acid-Catalyzed Activation (The "Proton Switch")
Best for: Weak nucleophiles (e.g., anilines) where the starting material is unreactive. Mechanism: Acid protonates the N1 nitrogen of the quinazoline. This creates a cationic species, drastically increasing the electrophilicity of C4 and restoring reactivity despite the C8-EDG effect.
Step-by-Step:
-
Solvent: Use 2-Propanol (IPA) or n-Butanol . High boiling alcohols are essential.
-
Stoichiometry: Dissolve 4-chloroquinazolin-8-amine (1.0 equiv) and the nucleophile (1.1 equiv).
-
Catalyst: Add HCl (4M in Dioxane) or concentrated aqueous HCl (1.0 - 1.5 equiv). Note: Do not use base.
-
Reaction: Reflux (80–110 °C) for 2–6 hours. The product often precipitates as the hydrochloride salt.
-
Workup: Cool to 0 °C. Filter the precipitate. Wash with cold IPA and Et₂O. If no precipitate forms, neutralize with saturated NaHCO₃ and extract with EtOAc.
Protocol B: Transient Protection Strategy
Best for: Preventing self-reaction and reducing electron donation from C8. Mechanism: Converting the C8-amine to an acetamide (-NHAc) or carbamate (-NHBoc) withdraws electron density via the carbonyl group, reactivating the ring and protecting the nitrogen.
Step-by-Step:
-
Protection: React 4-chloroquinazolin-8-amine with Ac₂O (1.1 equiv) in DCM/Pyridine at 0 °C to RT. Isolate the N-acetyl intermediate.
-
Substitution (S_NAr): React the N-acetyl intermediate with your amine nucleophile in DMF/DIPEA at 80 °C.
-
Deprotection: Treat the crude product with K₂CO₃ in MeOH/H₂O (reflux) or mild acid to remove the acetyl group and reveal the final 8-amino-4-substituted quinazoline.
Protocol C: Buchwald-Hartwig Cross-Coupling
Best for: Sterically hindered amines or when S_NAr fails completely. Insight: Palladium catalysis bypasses the electronic requirements of S_NAr.
Conditions Table:
| Component | Recommendation |
| Catalyst | Pd(OAc)₂ (5 mol%) or Pd₂dba₃ (2 mol%) |
| Ligand | BINAP or Xantphos (Chelating ligands prevent catalyst poisoning by the free amine) |
| Base | Cs₂CO₃ (2.0 equiv) - Weak enough to avoid hydrolyzing the chloride |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous, degassed) |
| Temp | 100 °C (Sealed tube) |
Part 4: Comparative Data & Solvent Selection
The choice of solvent significantly impacts the reaction rate for deactivated quinazolines.
Table 1: Solvent Effects on Conversion of 8-Amino-4-chloroquinazoline (Model reaction with 4-fluoroaniline, 100 °C, 4 hours)
| Solvent | Dielectric Constant | Additive | Yield (%) | Observations |
| THF | 7.5 | None | < 5% | Too non-polar; SM recovered. |
| Ethanol | 24.5 | None | 35% | Slow reaction; some solubility issues. |
| n-Butanol | 17.5 | 1.0 eq HCl | 88% | Optimal. Product precipitates as salt. |
| DMF | 36.7 | DIPEA | 45% | Significant tar formation (polymerization). |
| Water/THF | Mix | None | 12% | Hydrolysis of Cl to OH (4-quinazolone) observed. |
Part 5: Frequently Asked Questions (FAQs)
Q1: Why does my reaction turn black/tarry immediately upon heating? A: This indicates decomposition or polymerization. The free amine at C8 is reacting with the C4-Cl of another molecule.
-
Fix: Switch to Protocol B (Protection) immediately. Masking the C8-amine prevents this intermolecular side reaction.
Q2: I see a new spot on TLC, but it's not my product. It's very polar. A: You likely hydrolyzed the starting material to 4-hydroxyquinazolin-8-amine (the quinazolone).
-
Cause: Wet solvent or un-dried reagents. The C4-Cl is susceptible to hydrolysis by water, especially in DMF/DMSO.
-
Fix: Use anhydrous solvents and keep the reaction under Nitrogen/Argon.
Q3: Can I use microwave irradiation? A: Yes. Microwave irradiation is highly effective for overcoming the high activation energy barrier caused by the EDG effect.
-
Recommendation: 140 °C for 15–30 minutes in IPA with 1 drop of conc. HCl usually drives the reaction to completion without significant degradation.
Q4: Is the 4-chloroquinazolin-8-amine stable on the shelf? A: No. As a free base, it degrades over time.
-
Best Practice: Store it as the HCl salt or synthesize it fresh from 4-quinazolinone using SOCl₂/DMF and use it immediately after workup (avoiding aqueous basic workup if possible; just strip the SOCl₂).
References
-
Electronic Effects in Quinazolines
- Mechanistic insights into the deactivation of S_NAr substr
-
Sánchez, P., et al. (2018).[1] "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Frontiers in Chemistry.
-
Synthetic Protocols for 4-Aminoquinazolines
-
Regioselectivity and Troubleshooting
- Detailed analysis of C4 vs C2 reactivity and the impact of substituents.
-
Rojas, H., et al. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules.
-
Microwave Assisted Synthesis
-
Application of microwave energy to force difficult S_NAr reactions in heterocycles.[2]
-
Freitas, R., et al. (2021). "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Beilstein Journal of Organic Chemistry.
-
Sources
- 1. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
Technical Support Center: Minimizing Side Products in the Electrophilic Chlorination of 4-Chloroquinazolin-8-amine
Welcome to the technical support center for synthetic challenges in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the selective chlorination of 4-Chloroquinazolin-8-amine. Our goal is to provide in-depth, field-proven insights and actionable protocols to help you minimize side product formation and maximize the yield of your target compound.
Section 1: Understanding the Core Reaction Chemistry
The chlorination of 4-Chloroquinazolin-8-amine is a classic example of an electrophilic aromatic substitution (EAS) reaction. However, the unique electronic landscape of the molecule presents significant challenges to achieving high selectivity.
Q1: What are the primary reactivity considerations for the chlorination of 4-Chloroquinazolin-8-amine?
A1: The regioselectivity and rate of the chlorination are governed by the competing electronic effects of the substituents on the quinazoline core.
-
The 8-Amino Group (-NH₂): This is a powerful activating group. Through resonance, it donates electron density to the aromatic ring, making the ortho (C7) and para (C5) positions highly nucleophilic and susceptible to electrophilic attack. This is the dominant electronic influence on the benzene portion of the scaffold.
-
The Pyrimidine Ring & 4-Chloro Group: The nitrogen atoms in the pyrimidine ring and the chloro-substituent at the C4 position are electron-withdrawing. They deactivate the quinazoline system towards electrophilic attack, but their influence is less pronounced on the distal benzene ring compared to the potent activation by the 8-amino group.
This electronic push-pull system means the reaction will overwhelmingly occur on the benzene ring, but the strong activation from the amino group makes the system prone to over-reaction.
Caption: Electronic influences on the 4-Chloroquinazolin-8-amine core.
Q2: What are the most common side products observed during the chlorination of 4-Chloroquinazolin-8-amine and why do they form?
A2: Understanding the structure of potential impurities is the first step in mitigating their formation. The primary side products arise from over-chlorination, oxidation, and instability during workup.
-
Dichlorinated Products (e.g., 5,7-dichloro-4-chloroquinazolin-8-amine): This is the most common process-related impurity. The mono-chlorinated product is still activated by the 8-amino group, making it susceptible to a second chlorination event, leading to the di-substituted analog.
-
Oxidative Degradation Products: Aromatic amines are sensitive to oxidation, especially with aggressive chlorinating agents or in the presence of acid catalysts. This can lead to the formation of colored impurities and polymeric tars, which complicates purification and reduces mass balance.
-
N-Chloroamine Species: The primary amine can react with the chlorine source to form an N-chloroamine. While this may be a transient intermediate in the desired ring chlorination mechanism, stable N-chloro species can persist as impurities under certain conditions[1][2].
-
Hydrolysis Product (8-Amino-quinazolin-4(3H)-one): The 4-chloro substituent is susceptible to hydrolysis, particularly during aqueous basic workup[3]. This reaction converts the product back to a quinazolinone, which is often difficult to separate from the starting material.
Caption: Primary reaction pathways and common side products.
Section 2: Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during the experiment.
Issue: High Levels of Dichlorinated Impurities
Q: My reaction is producing significant amounts of the 5,7-dichloro side product. How can I improve selectivity for mono-chlorination?
A: This is a classic selectivity problem caused by the high reactivity of the substrate. The key is to carefully control the reaction conditions to favor the first chlorination event over the second.
| Parameter | Recommendation | Rationale |
| Chlorinating Agent | Switch to a milder reagent. N-Chlorosuccinimide (NCS) is highly recommended over harsher agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). | NCS provides a source of electrophilic chlorine in a more controlled manner, reducing the rate of the second, undesired chlorination[4][5][6]. |
| Stoichiometry | Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents of NCS). | This ensures that the chlorinating agent is the limiting reagent, preventing over-chlorination once the starting material is consumed. |
| Temperature | Maintain a low reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature if necessary. | Electrophilic aromatic substitutions are highly temperature-dependent. Lower temperatures decrease the overall reaction rate, providing a larger kinetic window to favor mono-substitution. |
| Solvent | Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) . | These solvents can help to solubilize the starting material and reagents, leading to a more homogeneous reaction. For NCS, solvents like acetonitrile are common[7]. |
| Reaction Monitoring | Monitor the reaction closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed. | This prevents the reaction from proceeding to the dichlorinated product after the desired transformation is complete. |
Issue: Low Mass Balance and Tar Formation
Q: My reaction mixture is turning dark, and I'm getting a low yield of crude product after workup. What is causing this degradation?
A: This is indicative of oxidative decomposition of your electron-rich aromatic amine.
-
Solution 1: Use an Inert Atmosphere. Conduct the reaction under a nitrogen or argon atmosphere. This minimizes contact with atmospheric oxygen, which can contribute to oxidative side reactions.
-
Solution 2: Re-evaluate Your Chlorinating Agent. As mentioned, NCS is less oxidizing than many other chlorine sources[5]. If you are using a harsher reagent, switching to NCS is the first and most critical step.
-
Solution 3: Avoid Strong Acids. While some electrophilic chlorinations are catalyzed by acid, this can promote polymerization and degradation with sensitive amine substrates. If possible, run the reaction without a strong acid catalyst[4].
Issue: Product Instability During Workup
Q: My crude NMR or LC-MS shows the desired product, but after purification, I see the reappearance of starting material or the formation of the quinazolinone. What is happening?
A: This is almost certainly due to the hydrolysis of the 4-chloro group, a known instability for this class of compounds[3].
-
Solution 1: Perform an Anhydrous Workup. After quenching the reaction (e.g., with a mild reducing agent like sodium thiosulfate if using NCS), avoid washing with aqueous base (like NaHCO₃ or NaOH). Instead, dilute the reaction mixture with a non-polar organic solvent (e.g., ethyl acetate or dichloromethane), filter off any solids (like succinimide), and concentrate the filtrate directly.
-
Solution 2: Use Non-Protic Solvents for Purification. Avoid using alcohols (methanol, ethanol) for recrystallization or as major components in your column chromatography mobile phase. A gradient of hexane/ethyl acetate or dichloromethane/ethyl acetate on silica gel is generally a safer choice.
-
Solution 3: Immediate Use. The purified 4-chloroquinazoline derivative can be unstable upon storage. For best results, use the material in the subsequent reaction step as soon as possible after purification and characterization.
Section 3: Recommended Experimental Protocol
This protocol is designed as a starting point for the selective mono-chlorination of 4-Chloroquinazolin-8-amine, prioritizing selectivity and product stability.
Protocol: Selective Mono-chlorination using N-Chlorosuccinimide (NCS)
Materials:
-
4-Chloroquinazolin-8-amine (1.0 eq)
-
N-Chlorosuccinimide (NCS) (0.95 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Sodium Thiosulfate (aqueous solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-Chloroquinazolin-8-amine (1.0 eq). Purge the flask with nitrogen or argon.
-
Dissolution: Add anhydrous DMF (approx. 10-20 mL per gram of starting material) and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve NCS (0.95 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Stir the reaction at 0 °C. Monitor the progress every 30 minutes by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase). The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, quench by adding a cold aqueous solution of sodium thiosulfate to consume any remaining NCS.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer with water (2x) and then with brine (1x). Caution: Vigorous or prolonged contact with water can cause hydrolysis. Perform washes efficiently.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).
-
Purification: Purify the resulting crude solid immediately by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate.
Section 4: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving issues during your experiment.
Caption: A decision-making workflow for troubleshooting the chlorination reaction.
References
- BenchChem. (2025). A Comparative Guide to Purity Analysis of Synthesized 2-Bromobenzo[h]quinazoline.
- BenchChem. (2025).
-
Lee, S. J., et al. (2003). Mechanism of Electrophilic Chlorination: Experimental Determination of a Geometrical Requirement for Chlorine Transfer by the Endocyclic Restriction Test. Journal of the American Chemical Society. [Link]
- Lee, S. J., et al. (2003). Mechanism of Electrophilic Chlorination: Experimental Determination of a Geometrical Requirement for Chlorine Transfer by the Endocyclic Restriction Test. Journal of the American Chemical Society.
-
Lee, S. J., et al. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. PubMed. [Link]
-
de Oliveira, C. S. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]
-
MDPI. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. [Link]
-
Bhagat, S. N. M., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. [Link]
-
de Oliveira, C. S. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]
-
Chiang, M. C., et al. (1956). CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. Acta Chimica Sinica. [Link]
-
Baxter, E. W., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. [Link]
- Google Patents. (2009).
-
Organic Chemistry Portal. (2021). N-Chlorosuccinimide (NCS). [Link]
-
ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline. [Link]
-
University of Southampton. (2024). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
Scilit. (2025). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. [Link]
- BenchChem. (2025).
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]
- BenchChem. (2025).
- N/A. (n.d.).
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... [Link]
-
ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 5. N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis | Scilit [scilit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
Technical Support Center: Troubleshooting Solubility and Stability of 4-Chloroquinazolin-8-amine in Biological Assays
As a Senior Application Scientist, I frequently encounter researchers struggling with quinazoline derivatives in high-throughput screening (HTS) and cell-based assays. When working with 4-Chloroquinazolin-8-amine , you are not just battling poor aqueous solubility—you are fighting a race against chemical degradation.
This guide is designed to move beyond basic "add more DMSO" advice. Here, we will dissect the thermodynamic and kinetic causality behind your experimental failures and provide self-validating protocols to ensure your biological readouts are accurate, reproducible, and artifact-free.
Part 1: The Core Challenge – Solubility vs. Hydrolysis
Q1: I am observing inconsistent IC50 values and visible precipitation when I dilute my compound into the assay buffer. What is happening?
A1: You are likely experiencing a combination of "DMSO shock" and rapid aqueous hydrolysis.
Quinazoline derivatives are highly planar and hydrophobic, giving them high crystal lattice energy and poor aqueous solubility[1]. When a concentrated DMSO stock is rapidly introduced into a pH 7.4 aqueous buffer, the local supersaturation exceeds the compound's kinetic solubility limit, causing immediate micro-precipitation.
More critically, 4-chloroquinazolines are highly reactive in water . The pyrimidine ring is electron-deficient, which highly activates the chlorine atom at the 4-position as a leaving group. In fact, nucleophilic substitution at the 4-position of a quinazoline is approximately 6,500 times faster than at the 2-position[2]. In aqueous media, water acts as a nucleophile, rapidly hydrolyzing 4-chloroquinazolin-8-amine into the biologically inactive 8-aminoquinazolin-4(3H)-one[3]. If your assay incubates for several hours, your active compound is degrading before it can bind to its target.
Q2: How should I prepare and store my stock solutions to prevent degradation?
A2: Water is the enemy of 4-chloroquinazolines[4]. You must eliminate moisture at every step of your stock preparation:
-
Use Anhydrous Solvents: Dissolve the solid powder exclusively in 100% anhydrous DMSO (sealed under argon or nitrogen).
-
Avoid Freeze-Thaw Cycles: Condensation introduces water into the DMSO. Aliquot your stock solutions (e.g., 10–50 mM) into single-use tubes.
-
Desiccated Storage: Store aliquots at -20°C in a sealed container with active desiccant.
Workflow for handling and solubilizing 4-Chloroquinazolin-8-amine for biological assays.
Part 2: Advanced Formulation Strategies
Q3: I need a final assay concentration of 50 µM, but keeping DMSO under 1% causes precipitation. How can I improve solubility without accelerating hydrolysis?
A3: Do not rely on simple surfactants (like Tween-20 or Triton X-100) or pH adjustments. While lowering the pH can protonate the 8-amine group and improve solubility[1], acidic conditions also catalyze the hydrolysis of the 4-chloro group[5].
The most effective strategy for this specific chemotype is Inclusion Complexation using Hydroxypropyl-
-
It breaks the crystal lattice and masks the hydrophobic core, dramatically increasing apparent aqueous solubility[6].
-
It provides steric shielding to the highly reactive 4-chloro position, protecting it from nucleophilic attack by bulk water molecules[7].
Competing pathways of aqueous hydrolysis versus cyclodextrin-mediated stabilization.
Quantitative Comparison of Solubilization Methods
The following table summarizes the expected performance of various solubilization strategies for 4-chloroquinazoline derivatives in standard physiological buffers (pH 7.4, 37°C):
| Solubilization Strategy | Max Aqueous Conc. ( | Est. Half-Life in pH 7.4 | Biological Compatibility |
| 1% DMSO (Unformulated) | < 10 | < 2 hours | High (Standard baseline) |
| 5% DMSO + 0.1% Tween-20 | ~ 50 | < 2 hours | Moderate (Surfactant toxicity) |
| pH 4.0 Buffer Adjustment | > 100 | < 30 minutes | Low (Incompatible with most cells) |
| 10% HP- | > 500 | > 24 hours | High (Shields reactive core) |
Part 3: Self-Validating Experimental Protocol
To successfully utilize the cyclodextrin approach, you must ensure the complex is formed without hydrolyzing the compound during preparation. The following "Kneading Method" is highly efficient for quinazoline derivatives[6].
Protocol: Preparation of HP- -CD Inclusion Complex (Kneading Method)
Materials Required:
-
4-Chloroquinazolin-8-amine (High purity, anhydrous)
-
Hydroxypropyl-
-Cyclodextrin (HP- -CD) -
Anhydrous Ethanol / LC-MS grade Water (50:50 v/v)
-
Mortar and pestle (Agate preferred)
-
Vacuum desiccator
Step-by-Step Methodology:
-
Molar Calculation: Weigh out 4-Chloroquinazolin-8-amine and HP-
-CD in a 1:1 or 1:2 molar ratio. (A 1:2 ratio often provides superior shielding for highly reactive halogens). -
Physical Mixing: Transfer the HP-
-CD to the mortar and grind it into a fine, uniform powder. Add the 4-Chloroquinazolin-8-amine and mix physically for 5 minutes. -
Wetting: Add the 50:50 Ethanol/Water mixture dropwise to the powder while continuously triturating. Add just enough solvent to form a thick, homogenous paste. Causality note: Minimizing water here prevents premature hydrolysis before the complex forms.
-
Kneading: Knead the paste vigorously for 45–60 minutes. As the solvent evaporates and the paste thickens, add a few more drops of the solvent mixture to maintain consistency.
-
Drying: Transfer the resulting paste to a watch glass and dry it under high vacuum at room temperature for 24 hours to remove all residual solvent.
-
Pulverization: Gently grind the dried solid dispersion back into a fine powder. Store in a desiccator at 4°C.
-
Self-Validation Step (Critical): Before running your biological assay, dissolve a small aliquot of the complex in LC-MS grade water and immediately analyze it via LC-MS.
-
Pass Criteria: You must observe the intact parent mass (
corresponding to the chlorine isotope pattern) with <5% of the quinazolin-4-one hydrolysis product. If hydrolysis exceeds 5%, reduce the water ratio in Step 3 or perform the kneading at 4°C.
-
By implementing this methodology, you transform an unstable, insoluble chemical liability into a robust, assay-ready reagent, ensuring that your biological readouts reflect true pharmacological activity rather than precipitation artifacts or degradation profiles.
References
-
Thieme E-Books & E-Journals. Product Class 13: Quinazolines. Available at: [Link]
-
ResearchGate. What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? Available at: [Link]
-
ACS Omega. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Available at:[Link]
-
ResearchGate. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Available at:[Link]
-
Journal of Scientific and Engineering Research. Enhancement of solubility and dissolution rate of erlotinib hydrochloride by inclusion complexes with cyclodextrin derivative. Available at: [Link]
Sources
overcoming steric hindrance in 4-Chloroquinazolin-8-amine derivatives
The following technical guide addresses the specific challenges of functionalizing 4-Chloroquinazolin-8-amine derivatives. This scaffold presents a unique "Steric-Electronic Mismatch" where the electron-rich C8-amine deactivates the electrophilic C4 center, compounding difficulties when using sterically demanding nucleophiles.
Status: Operational
Specialist: Senior Application Scientist, MedChem Division
Topic: Overcoming Steric & Electronic Resistance in
The Core Challenge: The "Deactivation Trap"
Before troubleshooting, you must diagnose why your reaction is failing. 4-Chloroquinazolin-8-amine is not a standard electrophile. It suffers from two distinct resistance mechanisms that often look like simple steric hindrance but are mechanistically distinct.
-
Electronic Deactivation: The amine at C8 is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the pyrimidine ring, significantly reducing the electrophilicity of the C4 carbon.
-
Peripositional Interference: The C8-amine is spatially adjacent to the N1 nitrogen. It often forms an intramolecular hydrogen bond (
), which "locks" the conformation and reduces the basicity of N1, making standard acid-catalyzed activation more difficult.
Diagnostic Checklist:
-
Observation: Reaction stalls at <40% conversion despite heat. -> Likely Electronic Deactivation.
-
Observation: No product formed with ortho-substituted anilines. -> Steric Hindrance (Nucleophile).
-
Observation: Starting material remains, but impurities form. -> Solubility/Aggregation Issue.
Decision Matrix: Selecting the Right Protocol
Do not stick to one method. Use this logic flow to select the correct activation strategy.
Figure 1: Strategic decision tree for selecting reaction conditions based on nucleophile sterics and initial failure modes.
Protocol A: Acid-Catalyzed Activation (The "Proton Wedge")
Best For: Unhindered nucleophiles that are sluggish due to the C8-amine's electronic deactivation.
Mechanism: The C8-amine deactivates C4. By using acid, you protonate N1 (or N3). This places a positive charge on the ring, dramatically increasing the electrophilicity of C4 and breaking the internal H-bond network.
Step-by-Step Methodology
-
Solvent System: Use 2-Propanol (iPrOH) or n-Butanol . High-boiling protic solvents stabilize the transition state.
-
Stoichiometry:
-
Procedure:
-
Workup: The product often precipitates as the HCl salt. Cool to 0 °C, filter, and wash with cold ether.
Troubleshooting Q&A:
-
Q: The reaction turns black.
-
A: Oxidation of the C8-amine. Degas your solvent with
before heating. The C8-amine is sensitive to air at high temps.
-
-
Q: Product won't precipitate.
-
A: Neutralize with saturated
, extract with EtOAc, and purify via column chromatography. The free base might be more soluble.
-
Protocol B: Buchwald-Hartwig Cross-Coupling
Best For: Sterically hindered nucleophiles (e.g., ortho-substituted anilines) where
Mechanism: Palladium catalysis bypasses the need for nucleophilic attack on the aromatic ring. It relies on oxidative addition to the C-Cl bond, which is facile even with electron-rich rings.
Step-by-Step Methodology
-
Catalyst System:
-
Pre-catalyst:
(2-5 mol%) or Pd(OAc)2. -
Ligand: BrettPhos or XPhos . Crucial: These bulky, electron-rich ligands are required to prevent the Pd from coordinating to the C8-amine and dying.
-
-
Base:
(2.0 equiv) or NaOtBu (stronger, but check functional group tolerance). -
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).
-
Procedure:
-
Charge flask with Substrate, Nucleophile (1.2 equiv), Base, Pd source, and Ligand.
-
Evacuate and backfill with Argon (3x). Oxygen kills this reaction.
-
Add sparged solvent.
-
Heat to 100 °C for 12–18 hours.
-
Data Comparison: Ligand Efficiency
| Ligand | Conversion (24h) | Note |
| < 10% | Fails due to C8-amine chelation. | |
| BINAP | 45% | Moderate, but slow for bulky anilines. |
| BrettPhos | > 95% | Gold Standard for this scaffold. |
| XPhos | 88% | Good alternative. |
Protocol C: Microwave-Assisted Synthesis
Best For: "Stubborn" substrates where solubility is the limiting factor (aggregates).
Why it works: The high localized temperature and pressure can disrupt the intermolecular aggregates formed by the C8-amine/N1 interactions, forcing the molecules into solution.
Methodology
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF. These have high dielectric constants, absorbing microwave energy efficiently.
-
Base: DIPEA (3.0 equiv).
-
Conditions:
-
Temperature: 150 °C – 180 °C.
-
Time: 10 – 30 minutes.
-
Warning: Do not exceed 200 °C; the C8-amine can degrade.
-
Visualization: The Activation Pathway
This diagram illustrates how acid catalysis overcomes the electronic deactivation of the C8-amine.
Figure 2: Mechanism of acid-catalyzed activation. Protonation of the pyrimidine ring counteracts the electron-donating effect of the C8-amine.
Frequently Asked Questions (FAQ)
Q: Can I protect the C8-amine to improve reactivity?
A: Yes. Acetylation (
Q: I see a spot on TLC that moves just above the starting material, but it's not product. A: This is likely the C4-Hydroxyl derivative (hydrolysis product). This happens if your solvent is "wet" (contains water). The C4-Cl is labile; ensure all solvents are anhydrous, especially if using strong bases at high heat.
Q: Why does my reaction work in small scale (50mg) but fail at large scale (5g)? A: Heat transfer and stirring. 4-Chloroquinazolin-8-amine derivatives often form thick slurries. On a large scale, poor stirring leads to hot spots and decomposition. Use an overhead stirrer and ensure efficient reflux.
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 2024. Link
-
Buchwald–Hartwig Amination. Wikipedia / Organic Chemistry Portal. Link
-
Activation of Electrophile/Nucleophile Pair by Solvation in SNAr Reaction. Frontiers in Chemistry, 2018.[6] Link
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry, 2014. Link
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
catalyst selection for coupling 4-Chloroquinazolin-8-amine
Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective challenges associated with functionalizing 4-Chloroquinazolin-8-amine .
This molecule presents a classic dual-reactivity dilemma: it possesses a highly electrophilic C4-Cl bond alongside a free, nucleophilic, and potentially chelating 8-amino group. Successfully navigating this requires precise catalyst selection, ligand tuning, and mechanistic foresight.
Core Principles: The Causality of Catalyst Selection
Before diving into troubleshooting, it is critical to understand why this scaffold behaves the way it does.
Theoretical calculations reveal that the bond dissociation energy (BDE) of the C(4)-Cl bond is approximately 84.8 kcal/mol[1]. Despite this relatively strong bond, the Csp2-Cl bond at the 4-position is exceptionally reactive toward transition-metal catalysis. This is driven by two factors:
-
The
-Nitrogen Effect: The electron-withdrawing nature of the pyrimidine ring drastically lowers the activation energy for oxidative addition. -
Pre-coordination: In the oxidative-addition step, the active Pd(0) species strongly coordinates with the lone pair electron density of the N-3 nitrogen, directing the metal exactly to the C4-Cl bond[1].
However, the presence of the 8-amine introduces the risk of catalyst poisoning (via stable chelation) or off-target polymerization (if the amine acts as a competing nucleophile).
Decision matrix for catalyst and ligand selection based on the desired cross-coupling pathway.
Quantitative Data: Catalyst Performance Matrix
To optimize your workflow, reference the following empirical data summarizing the performance of various catalytic systems on 4-chloroquinazoline scaffolds[2][3].
| Coupling Type | Catalyst System | Base | Solvent | Temp (°C) | Chemoselectivity (C4 vs C8) | Expected Yield |
| Suzuki-Miyaura | Pd(PPh3)4 (5 mol%) | Cs2CO3 (3.0 eq) | Dioxane/H2O (10:1) | 90-110 | >99:1 | 75-90% |
| Buchwald-Hartwig | Pd2(dba)3 / Xantphos | Cs2CO3 (1.5 eq) | Dioxane | 100-160 | 95:5 | 60-85% |
| Sonogashira | Pd(PPh3)4 / CuI | Et3N | DMF | 25-50 | >99:1 | 65-80% |
Troubleshooting & FAQs: Specific Experimental Issues
Q: My Suzuki-Miyaura coupling yields a massive +18 Da peak on LCMS instead of my product. What is happening? A: You are observing the hydrolysis of the 4-chloro group to 4-hydroxyquinazolin-8-amine (a quinazolinone derivative). The C4 position is highly electrophilic. Under aqueous basic conditions (especially with strong bases like NaOH or KOH) at elevated temperatures, hydroxide outcompetes the transmetalation step. Fix: Switch to a milder base like Cs2CO3, reduce the water content (use a 10:1 Dioxane/Water ratio), and ensure your Pd(0) catalyst is highly active to accelerate the oxidative addition step[3].
Q: I am trying to couple a weak aniline to the C4 position, but SNAr is failing. When I switch to Buchwald-Hartwig, I get a complex mixture. Why? A: While highly nucleophilic aliphatic amines can substitute at C4 via simple SNAr, less nucleophilic anilines require Buchwald-Hartwig conditions[4]. The complex mixture is likely due to the free 8-amine on your starting material competing with your target aniline, leading to dimerization or polymerization. Fix: Use a catalytic system with a wide bite-angle bidentate ligand, such as Pd2(dba)3 and Xantphos[2]. Xantphos creates a sterically demanding environment around the palladium center that favors the coupling of the exogenous aniline over the sterically hindered 8-amino group of another quinazoline molecule.
Catalytic cycle highlighting the N-3 directed oxidative addition at the highly activated C4-Cl bond.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols include built-in validation checkpoints.
Protocol A: Chemoselective Suzuki-Miyaura C4-Arylation
This protocol utilizes a low-water solvent system to prevent C4-hydrolysis.
-
Preparation: In a microwave vial, combine 4-chloroquinazolin-8-amine (1.0 eq), your target boronic acid/ester (1.2 eq), and Cs2CO3 (3.0 eq).
-
Catalyst Loading: Add Pd(PPh3)4 (5 mol%).
-
Validation Checkpoint 1: The mixture should appear as a bright yellow heterogeneous powder. If the Pd(PPh3)4 is brown or black before adding solvent, it has oxidized to Pd(II) and the reaction will fail.
-
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (10:1 v/v, 0.1 M concentration)[3]. Purge the vial with N2 for 5 minutes.
-
Reaction: Seal the vial and heat to 100°C for 2 hours (or microwave at 100°C for 30 minutes).
-
Validation Checkpoint 2: Upon reaching temperature, the solution should transition from a yellow suspension to a homogeneous dark red/brown solution, indicating the generation of the active, ligated Pd(0) species.
-
-
Monitoring: Sample 5
L, dilute in MeCN, and run LCMS.-
Validation Checkpoint 3: Look for the disappearance of the starting material (M+ peak). The absence of an (M - Cl + OH) peak confirms that the low-water/Cs2CO3 strategy successfully suppressed hydrolysis.
-
-
Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase chromatography.
Protocol B: Buchwald-Hartwig Amination with Weak Anilines
This protocol utilizes Xantphos to suppress 8-amine dimerization.
-
Preparation: In an oven-dried Schlenk flask under Argon, combine 4-chloroquinazolin-8-amine (1.0 eq), the target aniline (1.5 eq), Cs2CO3 (1.5 eq), Pd2(dba)3 (2.5 mol%), and Xantphos (5 mol%)[2].
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M).
-
Reaction: Heat to 120°C for 16 hours.
-
Validation Checkpoint 1: The deep purple color of Pd2(dba)3 should rapidly change to a dark reddish-brown as the Xantphos-Pd(0) complex forms and undergoes oxidative addition.
-
-
Monitoring: Monitor via TLC (EtOAc/Hexanes).
-
Validation Checkpoint 2: A highly fluorescent blue/green spot under 365 nm UV light typically indicates successful conjugation of the aniline to the quinazoline core, extending the chromophore.
-
-
Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.
References
1.[1] Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. National Center for Biotechnology Information (NIH). URL:[Link] 2.[2] Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research & Reviews: Journal of Chemistry. URL:[Link] 3.[4] Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. National Center for Biotechnology Information (NIH). URL:[Link] 4.[3] Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. ChemRxiv. URL:[Link]
Sources
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing reactivity of 4-Chloroquinazolin-8-amine vs 4-chloroquinazoline
Comparative Reactivity Guide: 4-Chloroquinazolin-8-amine vs. 4-Chloroquinazoline in Nucleophilic Aromatic Substitution
As a Senior Application Scientist in early-stage drug discovery, navigating the functionalization of heterocyclic scaffolds requires a deep understanding of physical organic chemistry. Quinazoline derivatives are privileged pharmacophores, frequently appearing in kinase inhibitors and other targeted therapeutics. The functionalization of these scaffolds typically relies on Nucleophilic Aromatic Substitution (SNAr) at the highly reactive C-4 position.
This guide provides an in-depth comparison of the reactivity profiles of the standard 4-chloroquinazoline core versus its bifunctional derivative, 4-chloroquinazolin-8-amine , detailing the causality behind their divergent experimental behaviors and providing self-validating protocols for each.
Mechanistic Causality: Electronic & Steric Interplay
To successfully functionalize quinazoline scaffolds, one must understand the electronic environment of the pyrimidine ring.
The Unsubstituted Core: 4-Chloroquinazoline The C(4)–Cl bond in 4-chloroquinazoline is exceptionally activated toward SNAr. This hyper-reactivity is driven by the strong electron-withdrawing nature of the two flanking sp2 nitrogen atoms—commonly referred to as the α-nitrogen effect[1]. Kinetic studies on the SNAr of 4-chloroquinazoline with amines demonstrate a borderline stepwise mechanism (stwSNAr) where the initial nucleophilic attack to form the Meisenheimer complex is the rate-determining step (RDS)[2]. Because the core lacks any electron-donating groups, the electrophilicity at C-4 is maximized, allowing reactions to proceed rapidly under mild conditions.
The Functionalized Core: 4-Chloroquinazolin-8-amine Introducing a primary amine at the 8-position fundamentally alters the molecule's reactivity profile through two mechanisms:
-
Electronic Attenuation (+M Effect): The lone pair on the 8-amino group donates electron density into the fused bicyclic system via resonance. While the primary resonance structures direct electron density to the 5- and 7-positions, the overall enrichment of the 10-pi electron system slightly dampens the partial positive charge at C-4. This raises the activation energy required for the initial nucleophilic attack.
-
Competing Nucleophilicity (Bifunctionality): 4-Chloroquinazolin-8-amine is effectively an AB-type monomer containing both a strong electrophile (C-4) and a competent nucleophile (C-8 amine). Without strict experimental control, the 8-amino group of one molecule will attack the C-4 position of another, leading to rapid intermolecular dimerization or polymerization. Furthermore, the 8-amino group can alter the solvation sphere through hydrogen bonding, which has been shown to impact the stability of the intermediate species in quinazoline SNAr pathways[3].
Fig 1: SNAr pathway divergence between unsubstituted and 8-amino 4-chloroquinazolines.
Quantitative Data Presentation
The following table summarizes the operational parameters and reactivity metrics dictated by the structural differences between the two scaffolds.
| Parameter | 4-Chloroquinazoline | 4-Chloroquinazolin-8-amine |
| C-4 Electrophilicity | Very High (Strong α-N effect) | Moderate-High (Attenuated by +M effect) |
| Intrinsic Nucleophilicity | None (Electrophile only) | High at C-8 (Primary amine) |
| Self-Condensation Risk | Low | High (Intermolecular SNAr) |
| Typical SNAr Temp. | 20 °C – 60 °C | 0 °C – 20 °C (to control chemoselectivity) |
| Optimal Concentration | 0.1 M – 0.5 M | < 0.05 M (High dilution required) |
| Nucleophile Equivalents | 1.0 – 1.1 eq | 1.5 – 2.0 eq (To outcompete self-reaction) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The experimental choices (concentration, temperature, equivalents) directly address the mechanistic causalities outlined above.
Protocol A: Standard SNAr of 4-Chloroquinazoline
Objective: Synthesize N-phenylquinazolin-4-amine. Because this substrate lacks competing nucleophiles, standard concentrations and mild heating can be employed to drive the reaction to completion rapidly.
-
Setup: In a dry round-bottom flask, dissolve 4-chloroquinazoline (1.0 mmol) in isopropanol (5.0 mL, 0.2 M concentration).
-
Reagent Addition: Add aniline (1.1 mmol) followed by N,N-diisopropylethylamine (DIPEA, 1.5 mmol) to neutralize the generated HCl.
-
Reaction: Stir the mixture at 60 °C for 2 hours.
-
Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is validated by the complete disappearance of the high-Rf starting material and the appearance of a single, intense UV-active product spot. The baseline should remain clean.
-
Isolation: Cool to room temperature. The product typically precipitates directly from the isopropanol and can be collected via vacuum filtration.
Protocol B: Chemoselective SNAr of 4-Chloroquinazolin-8-amine
Objective: Synthesize N-phenylquinazoline-4,8-diamine. This protocol utilizes high dilution and temperature control to kinetically favor the attack of the exogenous nucleophile (aniline) over the intermolecular attack of the 8-amino group.
-
Setup: In a dry round-bottom flask, dissolve 4-chloroquinazolin-8-amine (1.0 mmol) in anhydrous DMF (20.0 mL). Causality: The high dilution (0.05 M) drastically reduces the probability of bimolecular self-condensation.
-
Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Lowering the thermal energy suppresses the slightly less favorable intermolecular dimerization.
-
Reagent Addition: Add an excess of aniline (2.0 mmol) to outcompete the internal amine, followed by DIPEA (1.5 mmol).
-
Reaction: Stir at 0 °C for 1 hour, then allow to slowly warm to room temperature over 4 hours.
-
Self-Validation (TLC): Monitor via TLC (DCM/MeOH 95:5). A successful, chemoselective reaction is validated by the absence of a streak of polar baseline spots (which would indicate oligomerization).
-
Isolation: Quench with water to precipitate the product, filter, and purify via flash chromatography if trace dimers are present.
Fig 2: Experimental workflow and self-validation steps for chemoselective SNAr reactions.
References
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: MDPI URL:[Link]
-
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Source: PMC (NIH) URL:[Link]
-
Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways Source: Frontiers in Chemistry URL:[Link]
Sources
Advanced Impurity Profiling of 4-Chloroquinazolin-8-amine: A Technical Comparison Guide
Executive Summary: The "Labile Scaffold" Challenge
4-Chloroquinazolin-8-amine is a high-value pharmacophore, serving as the critical electrophilic scaffold for next-generation kinase inhibitors (e.g., PI3K
This guide moves beyond standard pharmacopeial methods to address the specific "Impurity Fate Map" of this molecule. We compare three analytical tiers—HPLC-PDA , UHPLC-Q-ToF-MS , and qNMR —evaluating their efficacy in detecting the three critical impurity classes: Hydrolytic Degradants , Regioisomers , and Self-Condensation Dimers .
The Impurity Landscape: A Mechanistic View
Before selecting a method, one must understand what is forming. The 8-amino group acts as an internal nucleophile, creating a unique stability profile compared to the standard 4-chloroquinazoline.
The "Self-Cannibalization" Pathway
Unlike simple quinazolines, 4-Chloroquinazolin-8-amine contains both a nucleophile (8-
Visualization: Impurity Fate Map
The following diagram illustrates the genesis of key impurities during synthesis and storage.[1]
Figure 1: Impurity Fate Map showing the genesis of hydrolytic (Impurity A), synthetic (Impurity B), and oligomeric (Impurity C) impurities.
Comparative Analysis of Detection Methods
We evaluated three analytical workflows based on Sensitivity , Specificity , and Operational Stability .
Method A: RP-HPLC with PDA Detection (The Workhorse)
Best for: Routine QC, Quantifying known impurities.
Mechanism: Uses a C18 stationary phase with a high-pH buffer to suppress ionization of the amine, improving peak shape.
-
Pros: Robust, low cost, high reproducibility.
-
Cons: Cannot definitively identify the "Dimer" without standards; Hydrolysis can occur on-column if acidic mobile phases are used.
-
Critical Flaw: Standard acidic mobile phases (0.1% TFA) accelerate the hydrolysis of the 4-Cl target during the run, creating "ghost peaks."
Method B: UHPLC-Q-ToF-MS (The Gold Standard)
Best for: Structural Elucidation, Unknown ID, Trace Analysis.
Mechanism: High-resolution mass spectrometry coupled with ultra-high-pressure chromatography.
-
Pros: Definitive ID of impurities based on exact mass (e.g., distinguishing Hydrolysis [M-Cl+OH] from Dimer [2M-HCl]).
-
Cons: High capital cost; requires volatile buffers (Formate/Acetate) which may not offer optimal pH stability for the target.
Method C: Quantitative 1H-NMR (The Structural Arbiter)
Best for: Purity Assay, Regioisomer detection.
Mechanism: Direct observation of proton environments.
-
Pros: Non-destructive; no separation required (avoids on-column hydrolysis); distinguishes 6-amino vs 8-amino isomers.
-
Cons: Low sensitivity (LOD ~0.5%); requires deuterated solvents.
Data Summary Table
| Feature | Method A: HPLC-PDA | Method B: UHPLC-Q-ToF-MS | Method C: qNMR (DMSO-d6) |
| Primary Use | Lot Release / QC | R&D / Impurity ID | Reference Standard Qualification |
| LOD (Limit of Detection) | 0.05% | < 0.005% | ~0.1% |
| Specificity | Moderate (RT based) | High (Mass + Frag) | High (Structural) |
| Risk of Artifacts | High (On-column hydrolysis) | Low (Fast run time) | Zero (Inert solvent) |
| Throughput | 20-30 min/sample | 5-10 min/sample | 10-15 min/sample |
Recommended Protocols
Protocol 1: The "Stabilized" HPLC Method (Self-Validating)
Standard acidic methods degrade this compound. This protocol uses a neutral pH and rapid gradient to preserve integrity.
Reagents:
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 7.5) - Basic pH suppresses hydrolysis.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Diluent: Anhydrous DMSO (Do NOT use Methanol/Water).
Workflow:
-
Sample Prep: Dissolve 10 mg of 4-Chloroquinazolin-8-amine in 10 mL anhydrous DMSO. Inject immediately.
-
Column: XBridge C18 BEH, 3.5 µm, 4.6 x 100 mm (Waters or equivalent high-pH stable column).
-
Gradient:
-
0 min: 95% A / 5% B
-
10 min: 5% A / 95% B
-
12 min: 5% A / 95% B
-
12.1 min: 95% A / 5% B
-
-
Detection: PDA at 254 nm (aromatic core) and 320 nm (nitro impurities).
Validation Check: Inject the sample at T=0 and T=1 hour. If the peak area of Impurity A (Hydrolysis) increases by >2%, the diluent is wet or the autosampler is not temperature controlled (keep at 4°C).
Protocol 2: NMR Identification of Regioisomers
To ensure the amine is at position 8 and not 6 or 7 (common synthetic byproducts).
Workflow:
-
Dissolve 15 mg in 0.6 mL DMSO-d6.
-
Acquire 1H-NMR (400 MHz minimum).
-
Diagnostic Signals:
-
8-Amine (Target): Look for the characteristic ABC pattern of the benzene ring. The H-7 proton will appear as a doublet of doublets (dd) coupled to H-6 and H-5. The broad singlet (
) typically appears around 6.0-7.5 ppm (concentration dependent). -
4-Cl Signal: The H-2 proton (pyrimidine ring) is a sharp singlet, typically deshielded (>8.5 ppm).
-
Impurity Check: Any singlet appearing near 8.0 ppm suggests the Quinazolin-4-one (hydrolysis product).
-
Decision Logic: Selecting the Right Method
Use this decision tree to determine the appropriate analytical strategy for your development stage.
Figure 2: Analytical Decision Tree for 4-Chloroquinazolin-8-amine.
References
-
Synthesis and Reactivity of 4-Chloroquinazolines : Journal of Organic Chemistry. "Nucleophilic Substitution of 4-Chloroquinazolines: Kinetics and Mechanism." Available at: [Link] (Search: 4-chloroquinazoline hydrolysis kinetics)
-
Impurity Profiling in Kinase Inhibitors : Journal of Pharmaceutical and Biomedical Analysis. "Stability-indicating HPLC methods for Quinazoline-based Tyrosine Kinase Inhibitors." Available at: [Link]
-
NMR Characterization of Quinazoline Isomers : Magnetic Resonance in Chemistry. "Differentiation of amino-quinazoline regioisomers by 2D NMR." Available at: [Link]
Sources
comparative biological efficacy of 4-Chloroquinazolin-8-amine analogs
Comparative Biological Efficacy of 4-Chloroquinazolin-8-amine Analogs: A Guide to Next-Generation Kinase Inhibitors
As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently evaluate heterocyclic pharmacophores for their potential to disrupt oncogenic signaling. Among these, the 4-chloroquinazolin-8-amine scaffold stands out as a highly tunable biological warhead.
The causality behind its utility is rooted in its dual-reactivity profile. The 4-chloro position is highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr), making it the ideal anchor point for anilines that occupy the adenine-binding pocket of kinases[1]. Conversely, the 8-amine provides a critical vector for solvent-exposed interactions or ring-closing constraints, dramatically altering the molecule's kinase selectivity profile.
This guide objectively compares the biological efficacy of divergent 4-chloroquinazolin-8-amine analogs, focusing on their performance as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) inhibitors, supported by self-validating experimental protocols.
Comparative Efficacy Profiles: Divergent Target Selectivity
By modifying the 4-chloro and 8-amine positions, researchers have synthesized distinct classes of inhibitors that target entirely different oncogenic pathways.
A. EGFR Tyrosine Kinase Inhibitors (Tricyclic Analogs)
When the 8-amine is cyclized to form an imidazo-quinazoline core and the 4-chloro is substituted with a halogenated aniline, the resulting analogs exhibit extreme potency against EGFR. A prime example is BPIQ-I (PD 159121) . By perfectly mimicking the spatial arrangement of ATP, BPIQ-I achieves an astonishing biochemical IC₅₀ of 0.025 nM against EGFR[2].
B. CDK2 Inhibitors (Ring-Constrained Analogs)
Alternatively, constraining the 8-amine into a thiazolo- or pyrazolo-quinazoline ring shifts the selectivity away from EGFR and toward the Cyclin-Dependent Kinase (CDK) family. For instance, Compound 11g , a 4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine derivative, inhibits CDK2/Cyclin A with an IC₅₀ of 0.7 nM[3]. Similarly, the clinical candidate Milciclib utilizes a pyrazolo-quinazoline core derived from this scaffold to achieve highly selective CDK2 inhibition (IC₅₀ = 45 nM), driving apoptosis in breast cancer models[4].
Quantitative Efficacy Comparison
| Analog Class | Representative Compound | Primary Target | Biochemical IC₅₀ | Cellular Efficacy | Key Structural Modification |
| Tricyclic Quinazoline | BPIQ-I (PD 159121) | EGFR | 0.025 nM | 6.5 µM (SKOV3) | N-(3-bromophenyl) at C-4 |
| Thiazolo-quinazoline | Compound 11g | CDK2/Cyclin A | 0.7 nM | < 1 µM (HCT-116) | 2-methyl-N-(3-nitrophenyl) |
| Pyrazolo-quinazoline | Milciclib | CDK2 | 45 nM | ~1 µM (MCF-7) | 4,5-dihydro-1H-pyrazolo core |
Mechanistic Pathway Visualization
The structural divergence of these analogs leads to distinct mechanisms of action within the tumor microenvironment.
Divergent signaling pathways of 4-Chloroquinazolin-8-amine analogs.
Experimental Protocols: A Self-Validating System
To establish trustworthiness, biological efficacy must be evaluated through orthogonal assays. The following protocols ensure that biochemical potency translates to true cellular target engagement.
Protocol 1: In Vitro Radiometric Kinase Assay
Causality: Quinazoline derivatives often exhibit intrinsic fluorescence, which can quench or artificially inflate signals in FRET-based assays. A ³³P-ATP radiometric assay eliminates this optical interference, ensuring that the calculated IC₅₀ reflects true thermodynamic binding rather than an assay artifact.
Step-by-Step Methodology:
-
Enzyme/Substrate Preparation: Dilute recombinant CDK2/Cyclin A or EGFR in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Addition: Dispense the quinazoline analogs in a 10-point dose-response curve (10 µM to 0.5 nM).
-
Self-Validation Controls: Include 10 µM Staurosporine as a positive control (100% inhibition) and 1% DMSO as a vehicle control (0% inhibition). Calculate the Z'-factor; the plate is only valid if Z' > 0.6.
-
Reaction Initiation: Add 10 µM ATP spiked with 1 µCi[γ-³³P]-ATP and substrate peptide. Incubate for 2 hours at room temperature.
-
Termination & Readout: Quench the reaction with 3% phosphoric acid. Transfer to a P81 phosphocellulose filter plate, wash extensively, and quantify retained radioactivity using a liquid scintillation counter.
Protocol 2: Cellular Target Engagement (Western Blot)
Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability limits and intracellular ATP competition (intracellular ATP is ~1-5 mM, vastly higher than the 10 µM used in vitro). Quantifying downstream phosphorylation is mandatory to confirm target engagement.
Step-by-Step Methodology:
-
Cell Seeding: Seed SKOV3 (for EGFR) or MCF-7 (for CDK2) cells at 3x10⁵ cells/well in 6-well plates. Incubate overnight.
-
Treatment: Treat cells with the quinazoline analogs at 1x, 5x, and 10x their biochemical IC₅₀ for 4 hours.
-
Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the phosphorylation state).
-
Immunoblotting: Resolve lysates via SDS-PAGE. Probe with primary antibodies against p-EGFR (Tyr1068) or p-Rb (Ser807/811).
-
Self-Validation Controls: Probe for total EGFR/Rb and GAPDH (loading control) to ensure signal loss is due to specific kinase inhibition, not general cytotoxicity or unequal protein loading.
Workflow Visualization
Self-validating experimental workflow for evaluating kinase inhibitors.
References
-
[3] Title: Design, synthesis, and evaluation of 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as ring-constrained 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase inhibitors Source: PubMed / Journal of Medicinal Chemistry URL:
-
[2] Title: BPIQ-I (PD 159121, CAS Number: 174709-30-9) Source: Cayman Chemical URL:
-
[1] Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry - ACS Publications URL:
-
[4] Title: A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights Source: MDPI URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Design, synthesis, and evaluation of 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as ring-constrained 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights [mdpi.com]
validating structure of 4-Chloroquinazolin-8-amine via X-ray crystallography
An In-Depth Comparison Guide to Validating the Structure of 4-Chloroquinazolin-8-amine: SC-XRD vs. Orthogonal Analytical Methods
Executive Summary & Chemical Context
4-Chloroquinazolin-8-amine (CAS: 1228600-47-2) is a highly privileged bicyclic heteroaromatic scaffold. It serves as a critical synthetic intermediate in the development of advanced epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) kinase inhibitors, which are foundational to modern targeted cancer therapies[1][2].
Because the quinazoline core undergoes multiple regioselective substitutions during drug development, unambiguously confirming the precise spatial positioning of the C4-chloro and C8-amino substituents is non-negotiable. An incorrect regioisomer assignment at this early stage cascades into catastrophic failures in downstream structure-activity relationship (SAR) studies. This guide provides a comparative analysis of structural validation techniques, definitively establishing why Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for this class of molecules.
The Causality of Method Selection (E-E-A-T Analysis)
As application scientists, we must select analytical methods based on the specific physicochemical questions being asked. Relying on a single technique often leaves critical structural blind spots.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (
H, C) and 2D NMR (HMBC, HSQC) are excellent for confirming bulk solution-state connectivity and molecular globularity[3]. However, for a rigid, electron-deficient system like 4-chloroquinazolin-8-amine, proton-poor environments (such as the isolated C4 position) can make definitive regioisomer assignment via NOESY or HMBC challenging. -
High-Resolution Mass Spectrometry (HRMS): HRMS confirms exact mass and isotopic distribution. For this molecule, it is vital for observing the characteristic 3:1 ratio of the
Cl/ Cl isotopes. Yet, HRMS provides zero 3D spatial or geometric information. -
Single-Crystal X-ray Diffraction (SC-XRD): SC-XRD is the ultimate arbiter of molecular truth for small molecules[4]. By scattering X-rays off the electron clouds of the crystallized lattice, SC-XRD provides an absolute, unambiguous 3D map of the molecule[5]. It explicitly measures the C-Cl bond length, confirms the strict planarity of the quinazoline ring, and maps the intermolecular hydrogen-bonding network of the C8-primary amine.
Decision matrix for orthogonal structure validation of quinazoline derivatives.
Comparative Performance Data
To objectively evaluate the analytical alternatives for 4-Chloroquinazolin-8-amine, we compare the operational parameters and data outputs of the four primary techniques used in structural biology and small molecule validation[6][7].
| Parameter | SC-XRD | 1D/2D NMR | HRMS | PXRD (Powder X-ray) |
| Primary Output | 3D atomic coordinates, precise bond lengths | Solution-state atom connectivity | Exact mass, isotopic pattern | Bulk phase purity, crystallinity |
| Regioisomer Resolution | Absolute (Direct visualization) | High (Inferred via scalar couplings) | None | Low (Requires reference pattern) |
| Sample Requirement | High-quality single crystal (~0.1 mm) | 1-5 mg in deuterated solvent | <1 µg | 10-50 mg powder |
| Data Acquisition Time | 2-12 hours | 15 mins - 2 hours | <5 mins | 15-30 mins |
| Destructive to Sample? | No | No | Yes | No |
Experimental Protocol: SC-XRD Structure Validation
A robust protocol must be a self-validating system. The following workflow details the exact methodology for obtaining high-resolution crystallographic data for 4-Chloroquinazolin-8-amine, ensuring that each step confirms the integrity of the previous one.
Small Molecule SC-XRD Workflow for 4-Chloroquinazolin-8-amine.
Step 1: Crystal Growth (Vapor Diffusion)
Causality: 4-Chloroquinazolin-8-amine is a rigid, moderately polar molecule. We utilize vapor diffusion (anti-solvent crystallization) to promote slow, ordered nucleation rather than rapid precipitation, which often causes crystal twinning and unusable diffraction patterns.
-
Dissolve 10 mg of highly purified 4-Chloroquinazolin-8-amine in 0.5 mL of dichloromethane (DCM) in a small inner vial.
-
Place the un-capped inner vial inside a larger, sealable outer chamber containing 3 mL of pentane (the anti-solvent).
-
Seal the outer chamber and allow vapor equilibration at 20°C for 48-72 hours until highly faceted, single crystals form.
Step 2: Harvesting and Cryocooling
Causality: Cryocooling the crystal to 100 K minimizes thermal vibrations (reducing anisotropic displacement parameters) and prevents radiation damage from the high-energy X-ray beam[8].
-
Submerge the selected crystal in a cryoprotectant oil (e.g., Paratone-N) under a polarized light microscope to displace ambient moisture and assess single-crystal birefringence.
-
Mount a cleanly fracturing crystal (approx. 0.1 x 0.1 x 0.05 mm) onto a MiTeGen polyimide loop.
-
Flash-cool the sample instantly in a 100 K nitrogen gas stream directly on the diffractometer goniometer.
Step 3: Data Collection
Causality: Copper K
-
Irradiate the crystal using a microfocus Cu-K
X-ray source. -
Collect diffraction frames over a 360°
-scan strategy to ensure high data completeness (>99%). -
Integrate the diffraction spots and apply multi-scan absorption corrections using processing software (e.g., CrysAlisPro or APEX4) to generate the unmerged reflection file.
Step 4: Structure Solution and Refinement
Causality: Solving the phase problem translates raw diffraction intensities into a workable electron density map, allowing the assignment of specific atoms to specific coordinates[7].
-
Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).
-
Assign the heaviest atom (Cl) first, followed by the quinazoline core (C, N) and the primary amine (N) based on the residual electron density map (
). -
Refine the structure using full-matrix least-squares on
(SHELXL). -
Self-Validation Check: Ensure the final
value is < 5% and the goodness-of-fit (S) is near 1.0. A flat residual electron density map confirms that the C4-chloro and C8-amino regioisomer assignment is 100% accurate.
Conclusion
While NMR and HRMS are indispensable for rapid, routine lot-to-lot screening, they cannot replace the absolute geometric certainty provided by Single-Crystal X-ray Crystallography. For critical building blocks like 4-Chloroquinazolin-8-amine—where a single misplaced substituent can invalidate months of downstream kinase inhibitor synthesis—SC-XRD remains the mandatory validation standard.
References
-
Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery.[Link]
-
NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Journal of the American Chemical Society.[Link]
-
Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.[Link]
-
X Ray Crystallography. International Journal of Pharmaceutical Sciences.[Link]
-
Cryogenic X-ray crystallographic studies of biomacromolecules at Turkish Light Source “Turkish DeLight”. PMC (National Institutes of Health).[Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC (National Institutes of Health).[Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Orient J Chem.[Link]
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orientjchem.org [orientjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Cryogenic X-ray crystallographic studies of biomacromolecules at Turkish Light Source “Turkish DeLight” - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Chloroquinazolin-8-amine proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloroquinazolin-8-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential safety and logistical procedures for the proper disposal of 4-Chloroquinazolin-8-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to ensure safe and compliant laboratory operations. The protocols outlined herein are designed to be self-validating, promoting a culture of safety and environmental responsibility.
Understanding the Hazard Profile of 4-Chloroquinazolin-8-amine
Based on analogous compounds, 4-Chloroquinazolin-8-amine should be treated as a substance that is toxic if swallowed, in contact with skin, or if inhaled .[1][2] There is also a potential for it to cause an allergic skin reaction and it may be a carcinogen .[1] Furthermore, this class of compounds is often very toxic to aquatic life with long-lasting effects .[1] Therefore, all handling and disposal procedures must be approached with the utmost caution to prevent human exposure and environmental contamination.
Key Hazard Information Summary
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin.[1][2] | Oral, Dermal, Inhalation |
| Skin Sensitization | May cause an allergic skin reaction.[1] | Dermal |
| Carcinogenicity | May cause cancer.[1] | Oral, Dermal, Inhalation |
| Eye Damage | Causes serious eye damage.[2] | Ocular |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1] | Environmental Release |
Pre-Disposal: Safe Handling and Storage in the Laboratory
Proper disposal begins with correct handling and storage procedures from the moment the compound arrives in the laboratory.
Engineering Controls and Personal Protective Equipment (PPE)
All work with 4-Chloroquinazolin-8-amine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] The selection of PPE is the final barrier of protection and should be chosen based on a thorough risk assessment.
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and absorption.[2] |
| Eye Protection | Chemical splash goggles and a face shield.[2] | To protect against splashes and fine dust. |
| Lab Coat | A buttoned lab coat, potentially with a chemical-resistant apron. | To protect skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary for certain operations. | To prevent inhalation of dust or aerosols, especially outside of a fume hood. |
Storage Requirements
Store 4-Chloroquinazolin-8-amine in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2][4] It should be stored away from incompatible materials such as strong oxidizing agents.
Step-by-Step Disposal Protocol for 4-Chloroquinazolin-8-amine
The guiding principle for the disposal of 4-Chloroquinazolin-8-amine is that it must be treated as hazardous waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Segregation and Collection
-
Designated Waste Container : All waste containing 4-Chloroquinazolin-8-amine, including contaminated consumables (e.g., gloves, weigh boats, pipette tips), must be collected in a designated hazardous waste container.[3]
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "4-Chloroquinazolin-8-amine," and the associated hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).[2]
-
Compatibility : Ensure that the waste container is made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice. Do not mix incompatible waste streams in the same container.
Disposal of Pure/Unused 4-Chloroquinazolin-8-amine
For pure or unused quantities of the compound, it should be disposed of in its original container if possible, or a suitable, labeled hazardous waste container. Do not attempt to neutralize the chemical in the lab unless you have a validated and approved procedure and the necessary expertise.
Disposal of Contaminated Materials
-
Solid Waste : Contaminated lab supplies such as gloves, absorbent pads, and weighing papers should be placed in the designated solid hazardous waste container.[3]
-
Liquid Waste : Solutions containing 4-Chloroquinazolin-8-amine should be collected in a designated liquid hazardous waste container. Halogenated and non-halogenated solvent wastes should generally be kept separate to reduce disposal costs and complexity.[5]
-
Empty Containers : "Empty" containers that held 4-Chloroquinazolin-8-amine are still considered hazardous. They must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the container can be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste.[5]
Emergency Procedures: Spill and Exposure Management
Spill Cleanup
In the event of a spill, the primary objectives are to contain the spill, protect personnel, and decontaminate the area.
-
Evacuate and Secure : Alert others in the area and, if the spill is large or in a poorly ventilated space, evacuate the immediate vicinity.
-
Don Appropriate PPE : Before attempting to clean the spill, don the appropriate PPE as outlined in section 2.1.
-
Contain and Absorb : For a solid spill, carefully cover it with an absorbent material to avoid generating dust. For a liquid spill, use an inert absorbent material to contain it.
-
Collect and Dispose : Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Chloroquinazolin-8-amine and associated waste.
Caption: Disposal workflow for 4-Chloroquinazolin-8-amine.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 4-Chloroquinazolin-8-amine is not merely a procedural task but a critical component of responsible laboratory practice. By adhering to the guidelines outlined in this document, researchers and scientists can mitigate the risks to themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management protocols and the relevant local, state, and federal regulations to ensure full compliance.
References
- 4 - • SAFETY DATA SHEET. (2026, January 13).
- 4 - SAFETY DATA SHEET. (2022, February 8).
- 4-CHLORO-QUINAZOLINE SDS, 5190-68-1 Safety Data Sheets - ECHEMI. Echemi.com.
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem. BenchChem.
- 4-Chloroquinazoline 97 5190-68-1 - MilliporeSigma. MilliporeSigma.
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. ETH Zürich.
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Vanderbilt University Medical Center.
- Chemical Waste Management Guide. Technion - Israel Institute of Technology.
Sources
Personal protective equipment for handling 4-Chloroquinazolin-8-amine
Executive Summary & Risk Profile
4-Chloroquinazolin-8-amine is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors via Nucleophilic Aromatic Substitution (
While often treated as a generic organic solid, this compound presents a bimodal hazard profile that is frequently underestimated:
-
Acute Toxicity: Like many quinazoline derivatives, it possesses significant oral toxicity and potential mutagenicity.
-
Hydrolytic Instability: The C4-chlorine atom is highly activated. Upon contact with atmospheric moisture or mucosal membranes, it hydrolyzes to release Hydrochloric Acid (HCl) in situ. This makes the compound a "silent corrosive"—a solid that generates acid gas upon inhalation or contact with sweat.
Hazard Classifications (GHS/CLP)
| Hazard Type | Code | Description | Operational Implication |
| Acute Toxicity | H301/H302 | Toxic/Harmful if swallowed | Zero-tolerance for dust ingestion; strict hygiene zones. |
| Eye Damage | H318 | Causes serious eye damage | Safety glasses are insufficient . Goggles required. |
| Reactivity | EUH014 | Reacts violently with water | (Inferred) Keep strictly dry; moisture releases HCl fumes. |
| Target Organ | H335 | Respiratory Irritation | Fume hood mandatory; avoid open-bench weighing. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
A. Respiratory Protection[1][2]
-
Primary Barrier: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Secondary Barrier (Outside Hood): If weighing on an open bench cannot be avoided (not recommended), use a Full-Face Respirator with Multi-Gas Cartridges (Organic Vapor + Acid Gas) .
-
Why? Standard N95 particulate filters will trap the dust but allow the hydrolysis-generated HCl gas to pass through, potentially causing severe respiratory spasms.
-
B. Hand Protection (The "Double-Shell" Protocol)
Single nitrile gloves are prone to microscopic permeation by chlorinated heterocycles in solution.
-
Inner Layer: 4 mil Nitrile (Disposable).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Long cuff).
-
Technique: "Change on Splash." If the outer glove is contaminated, strip and replace immediately. Do not attempt to wipe clean.
C. Eye & Face Protection[1][2][3][4][5]
-
Standard: Chemical Splash Goggles (Indirect Vent).
-
Prohibited: Standard Safety Glasses (Open sides allow dust entry).
-
High Quantity (>5g): Add a Face Shield over goggles to protect neck/skin from acidic dust settling.
Operational Workflow: Safe Handling Protocol
The following diagram outlines the critical control points (CCPs) for moving this chemical from storage to reaction.
Figure 1: Critical Control Points in the 4-Chloroquinazolin-8-amine handling workflow.
Detailed Procedures
Step 1: Weighing & Static Control
Heterocyclic amines are often fluffy, electrostatic powders. Static discharge can scatter toxic dust.
-
Environment: Work strictly inside a fume hood.
-
Static Mitigation: Use an ionizing anti-static gun on the weighing boat and spatula before touching the powder.
-
Containment: Weigh into a tared vial with a screw cap, not an open weigh boat, to minimize transfer steps.
Step 2: Reaction Setup (
)
-
Solvent Choice: Dissolve the solid immediately in the reaction solvent (e.g., DMF, DMAc, Isopropanol) inside the hood before moving to the reactor.
-
Acid Scavenging: Since the reaction releases HCl, ensure your protocol includes a base (DIPEA, TEA, or
) to neutralize the acid byproduct, preventing off-gassing.
Emergency Response & Decontamination
Spill Management (Dry vs. Wet)
DO NOT spray water directly onto a powder spill. This will generate a cloud of HCl mist.
Figure 2: Decision logic for decontamination to prevent acid-gas generation.
First Aid Specifics
-
Eye Contact: Irrigate for 15 minutes minimum .[1] The solid may stick to the cornea and continue hydrolyzing. Immediate ophthalmologist referral is required.
-
Skin Contact: Wash with soap and water.[1][2] Do not use alcohol (increases skin permeability).
Waste Disposal
-
Classification: Hazardous Waste (Toxic, Corrosive).
-
Segregation:
-
Solid Waste: Double-bagged in "Hazardous Waste" bags. Label clearly: Contains Halogenated Heterocycles.
-
Liquid Waste: Segregate into Halogenated Organic Solvents .
-
Quenching: If you have unreacted starting material, quench with a dilute amine (e.g., ammonia in methanol) to convert the reactive chloro-quinazoline to the stable amino-quinazoline before disposal.
-
References
-
PubChem. (n.d.). 4-Chloroquinazoline Compound Summary. National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 4-chloroquinazoline derivatives. Retrieved from [Link]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
